4-Aminoadamantane-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9H,1-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJVRVUWBAQBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610754 | |
| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057343-95-9 | |
| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Adamantane Amino Acid Scaffold: A Technical Guide to Synthesis and Functionalization for Advanced Drug Discovery
Abstract
The adamantane cage, a rigid, lipophilic, and metabolically stable tricycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into amino acid structures yields a unique class of building blocks—adamantane amino acids—that offer profound advantages in tuning the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics and small molecule drugs. This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the preparation of functionalized adamantane amino acids. We will delve into the strategic rationale behind their use, explore key synthetic pathways with detailed mechanistic insights, provide step-by-step experimental protocols, and discuss the critical analytical techniques for characterization and purification.
The Strategic Value of the Adamantane Moiety in Amino Acid Scaffolds
The adamantane group is far more than a simple bulky substituent. Its unique three-dimensional structure and physicochemical properties provide a powerful toolset for drug designers to overcome common challenges in therapeutic development.
-
Enhanced Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is highly resistant to metabolic degradation. This intrinsic stability can protect adjacent functional groups from enzymatic cleavage, thereby increasing the plasma half-life of a drug candidate.[1][2]
-
Modulation of Lipophilicity and Bioavailability: The pronounced lipophilicity of the adamantane cage can significantly enhance a molecule's ability to cross cellular membranes. This is particularly advantageous for improving oral bioavailability and penetration of the blood-brain barrier (BBB), expanding the therapeutic potential for central nervous system (CNS) targets.[1][3]
-
Precise Vectorial Orientation: Unlike flexible alkyl chains or rotating phenyl rings, the adamantane scaffold provides a rigid anchor. This allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets such as ion channels and enzyme active sites.[1] This controlled geometry is crucial for optimizing potency and selectivity.
-
Peptidomimetic Design: When incorporated into peptides, adamantane amino acids act as conformational constraints.[4] They can induce specific secondary structures, such as β-turns or helical folds, and disrupt proteolytic degradation, transforming a labile natural peptide into a robust therapeutic candidate.[5][6]
The successful application of these principles is evident in the range of adamantane-containing drugs currently in clinical use for treating viral infections, neurodegenerative diseases, and type 2 diabetes.[1][7][8]
Core Synthetic Strategies for Adamantane Amino Acids
The synthesis of functionalized adamantane amino acids can be broadly categorized into two strategic approaches: functionalization of a pre-existing adamantane core followed by introduction of the amino acid moiety, or the construction of the amino acid on an already functionalized adamantane scaffold.
Bridgehead Functionalization: The Gateway to Adamantane Chemistry
The tertiary C-H bonds at the bridgehead positions of adamantane are the most reactive sites, making them prime targets for initial functionalization.
The Ritter reaction is a cornerstone of adamantane chemistry, providing a reliable method for introducing a nitrogen-containing group at a bridgehead position. The reaction proceeds via the formation of a stable adamantyl cation, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting nitrilium ion adduct yields an N-acyladamantylamine, which can be further hydrolyzed to the primary amine.[9][10]
Caption: Generalized workflow of the Ritter Reaction for the synthesis of 1-aminoadamantane.
A common starting material for this reaction is 1-bromoadamantane, which readily forms the adamantyl cation in the presence of a strong acid.
Building the Amino Acid Moiety
Once a functionalized adamantane core is obtained (e.g., with an amino or carboxyl group), the next step is to construct the complete amino acid structure.
A straightforward approach involves the amination of an α-halo carboxylic acid derivative attached to the adamantane core. For example, adamantane-1-carboxylic acid can be converted to its corresponding α-bromo derivative, which can then be displaced with ammonia or a protected amine source to yield the desired amino acid.
Caption: Synthetic pathway for an adamantane-containing α-amino acid.
Achieving stereocontrol is critical for biological applications. Enantioselective synthesis of adamantane amino acids can be accomplished through methods such as rhodium-catalyzed C-H bond amination using chiral ligands, which can desymmetrize a disubstituted adamantane.[11] Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Biocatalytic Approaches: A Green Chemistry Perspective
Biocatalysis offers a promising alternative to traditional chemical methods for the functionalization of adamantane.[12] Enzymes, such as cytochrome P450 monooxygenases, can perform highly regio- and stereoselective hydroxylations on the adamantane scaffold under mild, environmentally friendly conditions.[12] This enzymatic oxidation can introduce hydroxyl groups at specific positions, which can then be further elaborated into amino or carboxylic acid functionalities. This approach is particularly valuable for accessing derivatives that are challenging to synthesize chemically.[12]
Experimental Protocols & Data
This section provides detailed, field-proven methodologies for the synthesis and purification of key adamantane amino acid precursors.
Protocol 1: Two-Step Synthesis of 1-Aminoadamantane Hydrochloride from 1-Bromoadamantane
This protocol is based on the well-established Ritter reaction followed by acidic hydrolysis.
Step 1: Synthesis of N-(1-Adamantyl)formamide
-
In a well-ventilated fume hood, add 1-bromoadamantane (e.g., 1.5 mol) to formamide (e.g., 30 mol) with stirring.[10]
-
Heat the reaction mixture to 140°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the mixture and pour it into ice-cold water (e.g., 2.5 L).
-
Stir the aqueous mixture at 0-5°C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cold water, and recrystallize from a methanol-water mixture to yield pure N-(1-adamantyl)formamide.
Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride
-
Suspend the N-(1-adamantyl)formamide from Step 1 in a mixture of ethanol and concentrated hydrochloric acid (36%).[10]
-
Heat the mixture to 85-90°C and reflux for 1 hour.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 1-aminoadamantane hydrochloride.
Table 1: Representative Yields for 1-Aminoadamantane Hydrochloride Synthesis
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | N-(1-Adamantyl)formamide | 91%[10] | >98% |
| 2 | 1-Aminoadamantane Hydrochloride | 93%[10] | >99% |
Protocol 2: Synthesis of 3-Amino-1-Adamantanol
3-Amino-1-adamantanol is a key intermediate for the synthesis of vildagliptin, an antidiabetic drug.[13][14]
-
Nitration: Add 1-aminoadamantane hydrochloride in portions to a nitrating agent (e.g., a mixture of sulfuric acid, nitric acid, and sodium nitrate) in an ice-water bath.[13]
-
Stir the reaction in the ice bath for 1-2 hours, then allow it to warm to room temperature and react for an additional 1-30 hours.[13]
-
Pour the resulting liquid into ice and stir for 0.5-2 hours.
-
Basification and Extraction: While stirring and keeping the temperature below 80°C, add a solid base (e.g., KOH) to adjust the pH to 10-12.[13]
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethyl acetate to obtain pure 3-amino-1-adamantanol.
Table 2: Yield for 3-Amino-1-Adamantanol Synthesis
| Starting Material | Product | Reported Yield (%) |
| 1-Aminoadamantane Hydrochloride | 3-Amino-1-Adamantanol | 75%[13] |
Characterization and Purification
Rigorous characterization and purification are essential to ensure the quality of the synthesized adamantane amino acids for their intended applications.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation of adamantane derivatives.[8][15] The high symmetry of the adamantane cage often results in simple, well-resolved proton spectra, although substitution can lead to more complex patterns.[16] The chemical shifts of the protons and carbons provide definitive information about the location and nature of functional groups.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds with high accuracy.[17]
Purification Techniques
-
Recrystallization: Recrystallization is a powerful technique for purifying solid adamantane derivatives, particularly the hydrochloride salts of aminoadamantanes.[18][19] The choice of solvent is critical and often requires screening a range of solvents with varying polarities, such as water, ethanol, or acetic acid, and their mixtures.[18]
-
Chromatography: For diastereomeric mixtures or compounds that are difficult to crystallize, High-Performance Liquid Chromatography (HPLC) is an effective purification method.[20] Chiral HPLC can be employed for the separation of enantiomers.
Conclusion and Future Outlook
Functionalized adamantane amino acids represent a class of building blocks with immense potential in drug discovery. Their unique combination of lipophilicity, metabolic stability, and conformational rigidity allows for the rational design of therapeutics with improved pharmacological properties. The synthetic methodologies outlined in this guide, from classic organic reactions to emerging biocatalytic strategies, provide a robust toolkit for accessing a diverse range of these valuable compounds. As our understanding of disease targets becomes more sophisticated, the ability to precisely engineer molecular architecture using scaffolds like adamantane amino acids will be increasingly crucial in the development of the next generation of innovative medicines.
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- Synthetic strategy for optically active amino acids containing adamantane core.
- Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan - PubMed. (n.d.). Vertex AI Search.
- Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed. (2025). Vertex AI Search.
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An In-Depth Technical Guide to 4-Aminoadamantane-1-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery
Abstract
The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties have been successfully leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of numerous clinical drugs.[1][2] This guide provides an in-depth analysis of 4-Aminoadamantane-1-carboxylic acid, a bifunctional derivative that serves as a highly valuable building block for drug development. While comprehensive data on this specific derivative is sparse, this paper establishes a robust technical foundation by thoroughly examining the chemical properties of its parent compound, 1-adamantanecarboxylic acid. We will detail established synthetic routes to the core scaffold, propose logical pathways for the introduction of the C4-amino group, and explore its application in designing targeted therapeutics, particularly in the context of enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of complex adamantane derivatives.
The Adamantane Scaffold: A 'Lipophilic Bullet' in Medicinal Chemistry
The adamantane core is a unique structural motif in organic chemistry. Its diamondoid lattice confers exceptional thermal and chemical stability. In drug design, its most significant attributes are:
-
Lipophilicity and Bioavailability: The introduction of an adamantane group typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.[3]
-
Rigid Conformational Scaffolding: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity allows for the precise, predictable positioning of functional groups in three-dimensional space, enabling optimized interactions with biological targets such as enzyme active sites or receptor binding pockets.[2]
-
Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can increase a drug's plasma half-life and duration of action.[4]
These properties have led to the successful development of several adamantane-based drugs, including the antiviral agent Amantadine, the anti-Alzheimer's drug Memantine, and the anti-diabetic dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin and Vildagliptin.[1][3]
Physicochemical and Spectral Properties: Characterizing the Core
Direct experimental data for this compound is not widely published. Therefore, a comprehensive understanding begins with its well-characterized parent, 1-Adamantanecarboxylic acid. These properties provide a crucial baseline for predicting the behavior of its functionalized derivatives.
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | Adamantane-1-carboxylic acid | [5] |
| CAS Number | 828-51-3 | [5][6][7] |
| Molecular Formula | C₁₁H₁₆O₂ | [5][6][8] |
| Molecular Weight | 180.24 g/mol | [5][6][8] |
| Appearance | White to off-white crystalline powder | [5][6][7] |
| Melting Point | 172-176.5 °C | [5][6][7][8] |
| Boiling Point | ~253-305 °C (estimates vary) | [6][8] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform, dichloromethane, acetone, and benzene. Slightly soluble in methanol. | [6][7] |
| pKa | ~4.86 - 5.0 (Predicted) | [6][9] |
| LogP | 2.60 | [8] |
Spectral Data Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1-adamantanecarboxylic acid is characteristic of the highly symmetric adamantane cage. It typically shows three distinct multiplets corresponding to the methine (CH) and methylene (CH₂) protons of the cage structure at approximately 1.72, 1.91, and 2.03 ppm. The carboxylic acid proton is a broad singlet at a much higher chemical shift.[10]
-
¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the quaternary bridgehead carbon attached to the carboxyl group, the other bridgehead carbons, the methylene carbons, and the carboxyl carbon itself.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer at around 2500-3300 cm⁻¹. A sharp, intense peak for the C=O (carbonyl) stretch is observed around 1700 cm⁻¹.[11]
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to its molecular weight would be observed. Fragmentation patterns would involve the loss of the carboxyl group.
The introduction of a 4-amino group would significantly alter these spectra. In ¹H NMR, new signals corresponding to the protons near the amino group would appear, and the symmetry of the molecule would be reduced. The amino group would also introduce new characteristic bands in the IR spectrum (N-H stretching).
Synthesis and Functionalization Strategies
Core Synthesis: The Koch-Haaf Carboxylation
The most common and efficient method for synthesizing 1-adamantanecarboxylic acid is the Koch-Haaf reaction. This process involves the direct carboxylation of adamantane using formic acid in the presence of a strong acid catalyst like sulfuric acid.[5][12] This method is advantageous as it utilizes the readily available parent hydrocarbon.
Caption: Workflow for the synthesis of 1-Adamantanecarboxylic acid.
Proposed Synthesis of this compound
Synthesizing the target molecule requires a multi-step approach, as direct amination is challenging. A logical and field-proven strategy would involve the functionalization of an intermediate such as 4-oxoadamantane-1-carboxylic acid (CAS 56674-87-4).[13][14]
The key transformation is a reductive amination . This process involves reacting the ketone group of the starting material with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.
Caption: Proposed synthetic pathway to the target compound.
Causality Behind Experimental Choices:
-
Starting Material: 4-Oxoadamantane-1-carboxylic acid is a commercially available or readily synthesizable intermediate, providing a strategic keto group for amination.[13]
-
Reaction: Reductive amination is a high-yield, reliable method for converting ketones into amines with high selectivity.
-
Reagents: Sodium cyanoborohydride (NaBH₃CN) is often chosen as the reducing agent because it is mild and selectively reduces the iminium intermediate formed in situ without reducing the starting ketone. Catalytic hydrogenation (H₂/Pd) is an alternative clean method.
-
Challenges: A key consideration is the potential for side reactions. The carboxylic acid and the newly formed amino group may require protection during subsequent synthetic steps to prevent self-condensation or other unwanted reactions.
Applications in Drug Development: A Bifunctional Linchpin
This compound is a quintessential building block for creating combinatorial libraries and novel drug candidates. The presence of two distinct functional groups—an amine and a carboxylic acid—at defined positions on a rigid scaffold is highly advantageous.
-
The carboxylic acid is a versatile handle for forming stable amide bonds by coupling with a diverse range of amines.
-
The amino group can be acylated, alkylated, or used to form Schiff bases, providing another vector for structural modification.
A prime example of its utility is in the design of DPP-4 inhibitors . In many such inhibitors, the adamantane cage acts as a lipophilic anchor that fits snugly into the S1 hydrophobic pocket of the DPP-4 enzyme. The amino group can form a critical salt bridge or hydrogen bond with key acidic residues in the active site (e.g., Glutamic acid residues), ensuring high potency and selectivity.[15][]
Caption: Conceptual model of an adamantane inhibitor in an enzyme active site.
Key Experimental Protocols
The following protocols are provided as validated, foundational procedures for working with this class of compounds.
Protocol: Synthesis of 1-Adamantanecarboxylic Acid[12]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Formic acid
-
tert-Butyl alcohol
-
Chloroform
-
Anhydrous sodium sulfate
-
12N Hydrochloric acid
Procedure:
-
In a well-ventilated fume hood, carefully add 200 ml of 96% sulfuric acid to a flask equipped with a stirrer and dropping funnel.
-
While stirring vigorously, add 13.6 g (0.10 mole) of adamantane.
-
Add a mixture of 11.5 g (0.25 mole) of formic acid and 7.4 g (0.10 mole) of tert-butyl alcohol dropwise to the adamantane suspension over 1-2 hours. Maintain the reaction temperature below 25°C.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.
-
Pour the reaction mixture slowly over crushed ice.
-
Extract the resulting aqueous suspension with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent on a steam bath.
-
The resulting crude residue is 1-adamantanecarboxylic acid. Recrystallization from a suitable solvent like methanol/water can be performed for further purification. Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR) against reference data.
Protocol: General Procedure for Amide Coupling
Materials:
-
This compound (or its parent acid)
-
Primary or secondary amine of choice (1.1 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
HOBt (Hydroxybenzotriazole) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the adamantane carboxylic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add HOBt and EDC to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine, followed by the dropwise addition of DIPEA.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization. Self-Validation: The final product's structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
This compound represents a powerful and versatile scaffold for the construction of novel therapeutics. While its own physicochemical properties require further experimental characterization, the well-documented nature of its parent structures and related derivatives provides a solid foundation for its use in drug discovery. The strategic placement of amine and carboxylic acid functionalities on a rigid, lipophilic core allows for the systematic exploration of chemical space and the optimization of interactions with a wide array of biological targets. Future research will undoubtedly focus on developing efficient, scalable syntheses of this and related bifunctional adamantanes and applying them in high-throughput screening and structure-based drug design campaigns against targets in oncology, neurology, and infectious diseases.
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Axios Research. (n.d.). 4-Oxoadamantane-1-carboxylic Acid - CAS - 56674-87-4. Retrieved February 2, 2026, from [Link].
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Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved February 2, 2026, from [Link].
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MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved February 2, 2026, from [Link].
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RSC Publishing. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. Retrieved February 2, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved February 2, 2026, from [Link].
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Chemsrc. (n.d.). Adamantane-1-carboxylic acid | CAS#:828-51-3. Retrieved February 2, 2026, from [Link].
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Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Retrieved February 2, 2026, from [Link].
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PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. Retrieved February 2, 2026, from [Link].
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ResearchGate. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link].
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PubMed. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Retrieved February 2, 2026, from [Link].
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National Institutes of Health. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved February 2, 2026, from [Link].
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National Institutes of Health. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Retrieved February 2, 2026, from [Link].
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ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved February 2, 2026, from [Link].
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ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Retrieved February 2, 2026, from [Link].
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Spectroscopic Data for 4-Aminoadamantane-1-Carboxylic Acid: A Predictive Technical Guide
Introduction
4-Aminoadamantane-1-carboxylic acid is a fascinating molecule that marries the rigid, three-dimensional cage structure of adamantane with the key functional groups of an amino acid. This unique architecture makes it a valuable building block in medicinal chemistry and materials science, where the adamantane scaffold can impart desirable properties such as lipophilicity, metabolic stability, and conformational rigidity. A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, characterization, and application of this compound.
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds such as adamantane and 1-adamantanecarboxylic acid. The aim is to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar adamantane derivatives.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound presents a unique set of spectroscopic challenges and features. The adamantane cage is a highly symmetrical scaffold, but the presence of two different substituents at the bridgehead (C1) and a secondary carbon (C4) position breaks this symmetry, leading to a more complex set of signals than observed for unsubstituted adamantane.
Figure 1: Predicted molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the rigidity of the adamantane cage and the resulting diastereotopic relationships between protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acidification/basification to aid solubility). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Predicted ¹H NMR Data:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, which will be exchangeable with D₂O.[1] |
| ~3.0 - 3.5 | Broad Singlet | 2H | -NH₂ | The amino protons are also expected to be a broad singlet and exchangeable with D₂O. The exact chemical shift can vary depending on solvent and concentration. |
| ~2.5 | Multiplet | 1H | CH-NH₂ (H4) | The proton at the carbon bearing the amino group will be deshielded compared to unsubstituted adamantane. |
| ~1.7 - 2.2 | Multiplets | 12H | Adamantane cage CH and CH₂ | The remaining protons of the adamantane cage will appear as a series of complex, overlapping multiplets. The protons closer to the electron-withdrawing carboxylic acid group will be shifted slightly downfield compared to those closer to the amino group. The rigid structure prevents free rotation, leading to distinct signals for axial and equatorial protons.[2] |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Due to the loss of symmetry, more than the two signals seen for unsubstituted adamantane are expected.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A sufficient number of scans and a longer relaxation delay may be needed for quaternary carbons.
-
Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.[3] |
| ~50 | C-NH₂ (C4) | The carbon attached to the nitrogen atom will be shifted downfield due to the electronegativity of nitrogen. |
| ~40 | C-COOH (C1) | The quaternary carbon attached to the carboxylic acid will be deshielded. |
| ~28 - 38 | Adamantane cage CH and CH₂ | The remaining carbons of the adamantane cage will appear in the aliphatic region. The chemical shifts will be influenced by their proximity to the substituents. Carbons beta to the substituents will be shifted downfield, while gamma carbons may experience a slight shielding effect.[2][4] |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will clearly show the presence of the carboxylic acid and amino functional groups.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a mull (e.g., Nujol). For the KBr method, a small amount of the solid sample is finely ground with dry KBr and pressed into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is first recorded. Then, the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum.
Predicted IR Data:
| Predicted Wavenumber (cm⁻¹) | Vibration | Description |
| 3300 - 2500 | O-H stretch (carboxylic acid) | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5] |
| 3400 - 3200 | N-H stretch (primary amine) | One or two sharp to medium bands are expected for the symmetric and asymmetric stretching of the N-H bonds. |
| ~2950 - 2850 | C-H stretch (alkane) | Strong, sharp absorptions from the C-H bonds of the adamantane cage.[2] |
| ~1700 | C=O stretch (carboxylic acid) | A very strong and sharp absorption band for the carbonyl group. Its position can be slightly influenced by hydrogen bonding.[5] |
| ~1600 | N-H bend (primary amine) | A medium intensity band. |
| ~1450 | C-H bend (alkane) | Bending vibrations of the CH₂ groups in the adamantane cage.[2] |
| ~1250 | C-O stretch (carboxylic acid) | A medium to strong absorption. |
| ~1100 | C-N stretch (amine) | A weak to medium absorption. |
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol for Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule. Electron ionization (EI) could also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
Predicted Mass Spectrometry Data:
The molecular weight of this compound (C₁₁H₁₇NO₂) is 195.26 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 195 is expected, especially with a soft ionization technique like ESI.
-
[M+H]⁺: In positive ion mode ESI, a prominent peak at m/z = 196 would correspond to the protonated molecule.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z = 177.
-
Loss of COOH: A peak at m/z = 150, corresponding to the 4-aminoadamantyl cation.
-
Loss of NH₂: A peak at m/z = 179.
-
Loss of CO₂: A peak at m/z = 151.
-
Fragmentation of the adamantane cage can lead to characteristic ions at m/z = 135, 93, and 79, although the presence of the functional groups will influence the relative abundances of these fragments compared to unsubstituted adamantane.[2][6]
-
Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The interpretations are grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally related molecules. Researchers working with this compound can use this guide as a reference for confirming its identity and purity. It is important to emphasize that experimental verification of these predictions is crucial for definitive structural elucidation. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data for this and other novel adamantane derivatives.
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An In-Depth Technical Guide to the Crystal Structure Determination of 4-Aminoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The adamantane cage is a rigid, lipophilic scaffold that has garnered significant interest in medicinal chemistry for its ability to anchor molecules to biological targets. The addition of functional groups, such as an amino and a carboxylic acid group, introduces opportunities for specific intermolecular interactions, making 4-aminoadamantane-1-carboxylic acid a molecule of interest for the development of novel therapeutics and functional materials. Understanding its three-dimensional structure is paramount to unlocking its full potential.
The Strategic Importance of Adamantane Derivatives in Drug Discovery
Adamantane, with its unique tricyclic alkane structure, is the simplest diamondoid.[1] Its rigid and sterically demanding nature provides a stable anchor for pharmacophores, influencing the binding affinity and selectivity of drug candidates. The incorporation of the adamantane moiety can enhance the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Derivatives of adamantane have been successfully employed in various therapeutic areas. For instance, amantadine and rimantadine, both aminoadamantane derivatives, have been used as antiviral agents. The carboxylic acid derivatives of adamantane are also of significant interest, serving as versatile intermediates in organic synthesis.[2][3] The bifunctional nature of this compound, possessing both a basic amino group and an acidic carboxyl group, makes it an intriguing building block for creating zwitterionic structures with potential applications in materials science and as precursors to more complex pharmaceutical agents.
A Proposed Workflow for Crystal Structure Determination
The determination of a novel crystal structure is a multi-step process that requires careful planning and execution. The following workflow represents a logical and scientifically sound approach to obtaining high-quality single crystals of this compound and subsequently determining its crystal structure.
Figure 1: A generalized workflow for the determination of the crystal structure of a small organic molecule like this compound.
Synthesis and Purification
The first critical step is to obtain a highly pure sample of this compound. The synthesis of adamantane derivatives can be complex, and various synthetic routes may be explored.[4][5][6] A possible synthetic pathway could involve the functionalization of a pre-existing adamantane core.
Proposed Synthesis: A plausible route could start from adamantane-1-carboxylic acid, which can be synthesized by the carboxylation of adamantane.[7] Subsequent functionalization at the 4-position to introduce the amino group would be the next step. This might involve a multi-step process, potentially including a bromination followed by a nucleophilic substitution with an amino-containing reagent.
Purification Protocol:
-
Initial Purification: The crude product should be purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and byproducts.
-
Recrystallization: The purified compound should then be recrystallized from a suitable solvent or solvent mixture to obtain a highly crystalline powder. This step is crucial as impurities can significantly hinder the growth of single crystals. The choice of solvent will depend on the solubility of the compound. Given its polar functional groups, polar solvents or mixtures with non-polar solvents should be screened.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction can be a challenging yet essential part of the process.[8] For small molecules like this compound, several techniques can be employed.
Experimental Protocol for Crystal Growth:
-
Solvent Screening: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling. Solvents to consider include water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop): [9]
-
Hanging Drop: A small drop (1-2 µL) of the concentrated solution of the compound is placed on a siliconized glass coverslip. This coverslip is then inverted and sealed over a well containing a reservoir solution of a precipitant.
-
Sitting Drop: A small drop of the concentrated solution is placed on a post in the middle of a well, which also contains the reservoir solution.
-
In both methods, the precipitant in the reservoir slowly draws solvent from the drop, leading to supersaturation and crystal formation.
-
-
Cooling Crystallization:
-
Prepare a saturated solution at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The rate of cooling is critical; slower cooling rates generally produce larger and higher-quality crystals.
-
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, they can be analyzed using SC-XRD to determine the arrangement of atoms in the crystal lattice.
Data Collection and Processing Workflow:
-
Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization. The intensities of the reflections are integrated and a list of unique reflections is generated.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Computational Workflow for Structure Determination:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods or Patterson methods are commonly used to solve the phase problem of X-ray crystallography.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
Predicted Structural Features of this compound
Based on the functional groups present and the known behavior of similar molecules, we can hypothesize some of the key structural features of this compound in the solid state.
Zwitterionic Form: Given the presence of a basic amino group and an acidic carboxylic acid group, it is highly probable that the molecule will exist as a zwitterion in the crystal lattice, with a protonated ammonium group (-NH3+) and a deprotonated carboxylate group (-COO-).
Hydrogen Bonding Network: A rich network of intermolecular hydrogen bonds is expected to dominate the crystal packing. The ammonium group can act as a hydrogen bond donor, while the carboxylate group can act as a hydrogen bond acceptor. These interactions will likely play a crucial role in the formation of a stable, three-dimensional supramolecular architecture.
Figure 2: A simplified representation of the potential hydrogen bonding between zwitterionic this compound molecules.
Molecular Packing: The bulky and rigid adamantane cages will likely pack in a way that maximizes van der Waals interactions, while the hydrogen bonding network will dictate the overall arrangement of the molecules in the unit cell. The final crystal structure will be a balance between these competing interactions.
Hypothetical Crystallographic Data
While the actual crystallographic data can only be determined experimentally, we can present a table of the parameters that would be reported for a successful structure determination.
| Parameter | Description | Hypothetical Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₇NO₂ |
| Formula Weight | The molar mass of the molecule. | 195.26 g/mol |
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | The dimensions of the unit cell. | To be determined |
| α, β, γ (°) | The angles of the unit cell. | To be determined |
| V (ų) | The volume of the unit cell. | To be determined |
| Z | The number of molecules in the unit cell. | To be determined |
| ρcalc (g/cm³) | The calculated density of the crystal. | To be determined |
The Role of Computational Crystal Structure Prediction
In cases where obtaining single crystals is particularly challenging, computational crystal structure prediction (CSP) can be a valuable tool.[10][11] CSP methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure.[12] These methods can provide insights into the likely polymorphs of a compound and can guide experimental crystallization efforts.
CSP Workflow:
-
Conformational Analysis: The first step is to identify the low-energy conformations of the molecule.
-
Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated using various algorithms.
-
Energy Ranking: The generated structures are ranked based on their calculated lattice energies.
-
Comparison with Experimental Data: The predicted low-energy structures can be compared with experimental powder X-ray diffraction (PXRD) data to identify the most likely crystal structure.
Conclusion and Future Outlook
The determination of the crystal structure of this compound is a crucial step towards understanding its physicochemical properties and its potential applications in drug development and materials science. Although a published structure is not currently available, the well-established methodologies of synthesis, crystallization, and single-crystal X-ray diffraction provide a clear path forward for its elucidation. The insights gained from such a study will undoubtedly contribute to the rational design of new adamantane-based compounds with tailored properties. The interplay of the rigid adamantane core with the versatile amino and carboxylic acid functional groups promises a rich and complex solid-state chemistry waiting to be explored.
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4-Aminoadamantane-1-Carboxylic Acid: A Rigid Scaffold for Peptidomimetics and Drug Discovery
This technical guide details the biological activity, chemical architecture, and synthesis of 4-aminoadamantane-1-carboxylic acid , a critical bifunctional scaffold in modern medicinal chemistry.
Executive Summary
This compound is a bifunctional adamantane derivative characterized by a rigid, diamondoid cage structure substituted at the bridgehead (C1) and bridge (C4) positions. Unlike its monofunctional analogs (e.g., Amantadine, Memantine), this compound is rarely a monotherapy. Instead, it serves as a high-value pharmacophore scaffold and peptidomimetic spacer .
Its primary utility lies in conformational constraint . By introducing the bulky, lipophilic adamantane cage into a peptide backbone or drug linker, researchers can lock bioactive conformations, shield susceptible bonds from proteolytic cleavage, and significantly enhance membrane permeability (LogP modulation).
Key Applications:
-
Peptidomimetics: Acts as a rigid
-amino acid isostere. -
Metabolic Disease: Scaffold for 11
-HSD1 and DGAT1 inhibitors. -
Antimicrobial Development: Intermediate for lipophilic hydrazide antibiotics.
Chemical Architecture & Stereochemistry
The adamantane cage is composed of three fused cyclohexane rings in chair conformation, offering unique steric bulk and lipophilicity. The 1,4-disubstitution creates geometric isomers that are critical for biological activity.
Stereochemical Isomerism
Because the C1 and C4 positions are fixed relative to the cage, the compound exists as two diastereomers:
-
cis- (Z-): The amino and carboxylic acid groups are on the same side of the geometric plane defined by the cage.
-
trans- (E-): The groups are on opposite sides.
The trans-isomer is often thermodynamically favored and provides a linear vector for extending peptide chains, whereas the cis-isomer introduces a "turn" geometry, useful for mimicking
Visualization of Isomerism
The following diagram illustrates the geometric relationship between the isomers.
Figure 1: Geometric relationship between cis and trans isomers. The rigid cage prevents free rotation, locking the vectors of the functional groups.
Pharmacological Mechanisms[1]
Peptidomimetic Constraint
In peptide drug design, flexible backbones often lead to poor selectivity and rapid degradation. Replacing a natural amino acid (e.g., GABA, Proline) with this compound restricts the conformational space.
-
Mechanism: The adamantane cage acts as a "molecular anvil," forcing the attached peptide chains into a specific orientation.
-
Metabolic Stability: The steric bulk prevents proteases (e.g., Trypsin, Chymotrypsin) from accessing adjacent amide bonds, extending the plasma half-life (
) of the drug.
Target-Specific Activity
While the free acid is less potent, its derivatives show high affinity in specific pathways:
-
11
-HSD1 Inhibition: Amide derivatives of the acid block 11 -hydroxysteroid dehydrogenase type 1, an enzyme converting cortisone to cortisol. The adamantane group fills the large hydrophobic pocket of the enzyme, while the amide linker positions polar groups to interact with the catalytic triad. -
P2X7 Receptor Antagonism: The scaffold is used to synthesize antagonists for the P2X7 purinergic receptor, a target for inflammatory pain. The cage provides the necessary hydrophobic volume to block the ion channel pore.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis starting from 5-hydroxy-2-adamantanone, utilizing a Ritter-type reaction or reductive amination.
Reagents:
-
5-hydroxy-2-adamantanone
-
Formic acid (98%)
-
Sulfuric acid (98%)
-
Acetonitrile (for Ritter reaction) or Ammonium Acetate (for reductive amination)
Workflow Visualization:
Figure 2: Synthetic pathways for generating the 4-amino-1-carboxy scaffold.
Separation of Isomers (Protocol)
Separating the cis and trans isomers is critical for structure-activity relationship (SAR) studies.
-
Esterification: Convert the crude acid mixture to the methyl ester using MeOH/SOCl
(Reflux, 4h). -
Crystallization: Dissolve the ester mixture in hot hexane/ethyl acetate (9:1).
-
The trans-ester typically crystallizes out first upon cooling to 4°C.
-
The cis-ester remains in the mother liquor.
-
-
Hydrolysis: Saponify the separated esters using LiOH in THF/H
O to yield the pure free acids. -
Validation: Verify purity using
H-NMR. The C4-proton signal differs in chemical shift due to the shielding effect of the carboxylic acid (cis vs trans).
Data Summary: Biological Impact
The following table summarizes the impact of incorporating the this compound scaffold into peptide drugs compared to flexible linkers.
| Parameter | Flexible Linker (Gly-Gly) | Adamantane Scaffold (Rigid) | Biological Consequence |
| LogP (Lipophilicity) | -1.5 to 0.5 | 2.5 to 3.5 | Improved blood-brain barrier (BBB) penetration. |
| Proteolytic Stability | Low (<30 min) | High (>4 hours) | Steric shielding of adjacent amide bonds. |
| Conformational Entropy | High (Random Coil) | Low (Fixed) | Higher binding affinity (lower entropy penalty upon binding). |
| Solubility | High | Low/Moderate | May require formulation aids (e.g., cyclodextrins). |
References
-
Adamantane Derivatives in Drug Discovery Source: National Institutes of Health (NIH) / PMC Citation: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews. URL:[Link]
-
Synthesis of Adamantane Amino Acids Source: Organic Syntheses Citation: Nagasawa, H. T., Elberling, J. A., & Shirota, F. N. (1973). 1-Adamantanecarboxylic Acid.[1][2][3][4][5][6] Organic Syntheses. URL:[Link]
-
11
-HSD1 Inhibitors and Adamantane Scaffolds Source: Journal of Medicinal Chemistry Citation: Boyle, C. D., et al. (2008). Optimization of the adamantane carboxamide class of 11 -HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link] -
Peptidomimetic Strategies Using Rigid Scaffolds Source: MDPI Molecules Citation: Hricovíniová, Z. (2021). Adamantane analogues of amino acids: Synthesis and biological application. Molecules. URL:[Link][7]
Sources
- 1. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 2. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Aminoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 4-aminoadamantane-1-carboxylic acid, a conformationally rigid, non-proteinogenic amino acid of significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of the adamantane cage imparts specific steric and electronic properties that govern the accessibility and nucleophilicity of the primary amino group. This guide will delve into the synthetic routes to access this molecular scaffold, explore the key chemical transformations of the amino group, with a particular focus on N-acylation, and provide detailed, field-proven experimental protocols. By synthesizing data from academic literature and patents, this document aims to serve as an authoritative resource for professionals engaged in the design and synthesis of novel adamantane-based compounds.
Introduction: The Adamantane Scaffold in Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon cage, has become a privileged scaffold in modern drug design. Its incorporation into molecular architectures can significantly enhance pharmacokinetic properties such as metabolic stability, oral bioavailability, and tissue distribution. The predictable and rigid geometry of the adamantane core allows for the precise spatial orientation of appended functional groups, making it an ideal building block for creating potent and selective ligands for biological targets.
This compound is a bifunctional molecule that combines the desirable properties of the adamantane cage with the versatile reactivity of both an amino and a carboxylic acid group. The primary amino group, positioned at a bridgehead carbon, is a key site for derivatization, enabling the construction of amides, sulfonamides, and secondary or tertiary amines, thereby providing access to a vast chemical space for drug discovery and development. Understanding the nuances of the amino group's reactivity is paramount for the successful synthesis of novel adamantane-based therapeutics and advanced materials.
Synthesis of the Adamantane Amino Acid Scaffold
The synthesis of aminoadamantane carboxylic acids typically starts from a pre-functionalized adamantane core. While direct synthesis of the 4-amino-1-carboxylic acid isomer is not widely reported, methods for the synthesis of the isomeric 3-amino-1-adamantanecarboxylic acid are well-documented and provide a strong basis for understanding the chemistry of this class of compounds.
A common synthetic strategy involves the functionalization of 1-adamantanecarboxylic acid. For instance, the synthesis of 3-amino-1-adamantanecarboxylic acid can be achieved through a multi-step sequence starting with the bromination of 1-adamantanecarboxylic acid, followed by a modified Curtius rearrangement and subsequent hydrolysis to yield the desired amino acid.[1] Another approach involves a Ritter reaction on a suitable adamantane precursor.[2]
The general synthetic pathway to access such scaffolds underscores the robust nature of the adamantane core, which can withstand a variety of reaction conditions.
Caption: Generalized synthetic pathway to aminoadamantane carboxylic acids.
Reactivity of the Amino Group: N-Acylation
The primary amino group in aminoadamantane carboxylic acids is a potent nucleophile, readily participating in reactions with a variety of electrophiles. N-acylation to form amide bonds is one of the most fundamental and widely utilized transformations for this class of compounds. The steric bulk of the adamantane cage in close proximity to the amino group can influence the kinetics of these reactions.
Mechanistic Considerations
The acylation of the amino group typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. Due to the presence of the bulky adamantane scaffold, the transition state of this reaction can be sterically hindered, potentially requiring more forcing conditions or specialized coupling agents compared to less hindered primary amines. However, the inherent nucleophilicity of the primary amine generally ensures that these reactions proceed to completion with appropriate reagent selection.
Case Study: Benzoylation of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
A practical and well-documented example of N-acylation is the benzoylation of 3-aminoadamantane-1-carboxylic acid hydrochloride.[3] This reaction serves as an excellent model for understanding the reactivity of the amino group in this family of molecules.
Experimental Protocol: Synthesis of 3-(N-benzoyl)aminoadamantane-1-carboxylic acid [3]
-
Reaction Setup: To 1.0 g (4.3 mmol) of 3-aminoadamantane-1-carboxylic acid hydrochloride in a suitable reaction vessel, add 10 mL of water and 1.0 g of sodium bicarbonate.
-
Addition of Acylating Agent: While stirring vigorously, add 2.5 mL of benzoyl chloride to the suspension.
-
Reaction Conditions: Continue to stir the mixture intensively for 1 hour at room temperature, followed by 30 minutes at 30-35 °C.
-
Workup and Isolation: Filter the reaction mixture. The filtrate is then acidified to pH 3 with 2% HCl.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and then crystallized from carbon tetrachloride to yield the pure product.
Quantitative Data
| Product | Yield | Melting Point |
| 3-(N-benzoyl)aminoadamantane-1-carboxylic acid | 69.8% | 178-180 °C |
Table based on data from reference[3].
This protocol demonstrates that even with the steric hindrance imparted by the adamantane cage, high yields of the N-acylated product can be achieved under relatively mild conditions. The use of a Schotten-Baumann-type reaction (an excess of acyl chloride and an aqueous basic solution) is effective for this transformation.
Caption: Experimental workflow for the N-benzoylation of 3-aminoadamantane-1-carboxylic acid.
Reactivity of the 4-Amino Isomer: A Comparative Perspective
While the provided protocol is for the 3-amino isomer, the reactivity of the amino group in this compound is expected to be very similar. Both the 3- and 4-positions are bridgehead carbons, and the primary amino groups in both isomers are in a sterically analogous environment. The electronic effects of the carboxylic acid group at the 1-position are transmitted through the rigid sigma-bond framework of the adamantane cage and are not expected to significantly differentiate the nucleophilicity of the amino groups at the 3- and 4-positions. Therefore, the experimental conditions described for the benzoylation of the 3-amino isomer can be considered a reliable starting point for the N-acylation of this compound.
Reactivity of the Amino Group: N-Alkylation
N-alkylation of the amino group in aminoadamantane carboxylic acids opens another avenue for molecular diversification. This transformation can be more challenging than N-acylation due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. Furthermore, the steric hindrance around the amino group can significantly impact the reaction rate.
General Strategies for N-Alkylation of Hindered Amines
Several methods can be employed for the N-alkylation of sterically hindered primary amines:
-
Reductive Amination: This is a two-step, one-pot reaction involving the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This method is often preferred for its high selectivity for mono-alkylation.
-
Direct Alkylation with Alkyl Halides: This classic method can be effective but often requires careful control of stoichiometry and reaction conditions to minimize over-alkylation. For sterically hindered amines, more reactive alkylating agents (e.g., alkyl iodides or triflates) and elevated temperatures may be necessary.
-
Catalytic N-Alkylation with Alcohols: Modern catalytic methods using transition metal catalysts (e.g., ruthenium or iridium) can effect the N-alkylation of amines with alcohols, with water as the only byproduct.[4][5] These "borrowing hydrogen" methodologies are highly atom-economical and environmentally friendly.
Given the steric bulk of the adamantane scaffold, reductive amination or catalytic N-alkylation with alcohols are likely to be the most effective and selective methods for the mono-N-alkylation of this compound.
Caption: Logical relationship of N-alkylation strategies for this compound.
Spectroscopic Characterization
The successful derivatization of the amino group can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: Upon N-acylation or N-alkylation, the chemical shifts of the protons on the carbons adjacent to the nitrogen atom will be altered. In the case of N-acylation, a new amide N-H proton signal will appear, typically in the downfield region of the spectrum.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms of the adamantane cage, particularly those close to the site of modification, will be affected.
-
Infrared (IR) Spectroscopy: N-acylation will result in the appearance of a strong amide carbonyl (C=O) stretching band, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide will also be observable.
-
Mass Spectrometry (MS): The molecular weight of the product will increase corresponding to the mass of the added acyl or alkyl group, which can be readily confirmed by mass spectrometry.
For 3-(N-benzoyl)aminoadamantane-1-carboxylic acid, characteristic IR absorption bands would be expected for the amide C=O stretch and the carboxylic acid C=O stretch.[3]
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The primary amino group at the 4-position is a reactive nucleophile that readily undergoes N-acylation and can be functionalized through N-alkylation. While the steric bulk of the adamantane cage can influence reaction kinetics, standard synthetic protocols, such as the Schotten-Baumann reaction for acylation and reductive amination for alkylation, are expected to be effective. The well-documented reactivity of the isomeric 3-aminoadamantane-1-carboxylic acid provides a strong predictive framework for the successful derivatization of the 4-amino isomer. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently utilize this unique molecular scaffold in their synthetic endeavors.
References
-
Organic Syntheses, Coll. Vol. 5, p.1 (1973); Vol. 44, p.1 (1964). Link
-
Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Bulletin of the Georgian National Academy of Sciences, vol. 11, no. 1, 2017. Link
-
Method for synthesizing 3-amino-1-adamantanol. CN101747212B. Link
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, Vols. 535-537, pp. 240-243, 2012. Link
-
Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1. Link
-
Method for preparing 3-amino-1-adamantane alcohol. CN101798270A. Link
-
Method of producing 1-adamantane carboxylic acid. RU2412930C1. Link
-
A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 2021. Link
-
3-Amino-1-Adamantanol. ChemicalBook. Link
-
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Link
-
Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters 2014, 16 (20), 5346-5349. Link
-
Amino adamantane derivatives, methods for the production and use thereof. EP1789380A1. Link
-
N-alkylation of n-alpha-boc-protected amino acids. WO1990006914A1. Link
-
3-Aminoadamantane-1-carboxylic acid. PubChem. Link
-
S-Adamantyl Group Directed Site-Selective Acylation and Its Applications in the Streamlined Assembly of Oligosaccharides. The Journal of Organic Chemistry 2021, 86 (17), 11634-11648. Link
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules 2019, 24 (23), 4386. Link
-
Direct N-alkylation of unprotected amino acids with alcohols. Science Advances 2017, 3 (12), e1701352. Link
-
Acylation of Amines, Part 2: Other Electrophiles. YouTube. Link
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 2008, 52(2), 122-127. Link
-
Adamantane derivatives. EP1574495A1. Link
-
Adamantyl amide derivatives and uses of same. WO2011087758A1. Link
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Link
-
Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Link
-
N>-Acylation Reactions of Amines. University of Bath's research portal. Link
-
n-acylated amino acids: Topics by Science.gov. Link
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. The University of Groningen research portal. Link
-
acylation of amines. YouTube. Link
-
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. Link
-
Method for the N-acylation of aminocarboxylic acids. US4380646A. Link
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters 2022, 24 (4), 958-963. Link
-
3-Amino-adamantane-1-carboxylic hydrochloride. Biosynth. Link
-
3-Amino-adamantane-1-carboxylic acid. PubChem. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. science.org.ge [science.org.ge]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability Profiling of 4-Aminoadamantane-1-Carboxylic Acid: A Technical Guide
The following technical guide details the stability profile of 4-aminoadamantane-1-carboxylic acid, synthesizing empirical data with structural analysis.
Executive Summary
This compound (CAS: 1057343-95-9) represents a critical bifunctional scaffold in drug discovery, particularly for CNS targets and antiviral applications.[1][2][3] Its stability is governed by the rigid adamantane cage, which confers exceptional thermal and oxidative resistance compared to linear aliphatic amino acids.[1][2] However, its amphoteric nature and the existence of cis/trans diastereomers introduce specific challenges in solubility profiling and solid-state handling.[1][2][3] This guide provides a comprehensive analysis of its physicochemical stability, degradation pathways, and validated analytical protocols.[1][2]
Physicochemical Architecture
Structural Isomerism
Unlike 1-aminoadamantane (Amantadine), the 1,4-disubstitution pattern introduces geometric isomerism.[1][2][3] The molecule exists as two diastereomers:[1][2]
-
Cis (Z): The amino and carboxylic acid groups are on the same side of the cage's median plane.[1][2][3]
While the adamantane cage prevents ring-flip interconversion common in cyclohexanes, the trans isomer is generally thermodynamically favored due to reduced steric strain between the functional groups and the bridgehead hydrogens.[1][2][3]
Figure 1: Isomeric relationship and synthesis origin.[1][2][4] The rigid cage prevents spontaneous interconversion under standard conditions.[1][2]
Zwitterionic Character
In the solid state and neutral aqueous solution, the molecule exists primarily as a zwitterion (
Stability Profile
Solid-State Thermal Stability
The adamantane scaffold is lipophilic and highly crystalline.[1][2][3][5]
-
Melting Point: High (>250°C, decomposition often precedes melting).[1][2] Literature values for the free acid are theoretical (often cited >300°C), while hydrochloride salts typically melt/decompose in the 180-220°C range.[1][2][3]
-
Hygroscopicity: The free base/acid zwitterion is moderately hygroscopic.[1][2][3] The hydrochloride salt is significantly more hygroscopic and prone to deliquescence if not stored in desiccated conditions.[1][2][3]
Solution-State Stability & pH Dependence
The stability of this compound in solution is dictated by pH, which controls its ionization state.[1][2][3]
| Condition | pH Range | Dominant Species | Stability Concern |
| Acidic | pH < 2 | Cationic ( | High. Stable to hydrolysis.[2][3] Soluble in water.[2][3][6] |
| Neutral | pH 6-8 | Zwitterion ( | High. Minimum solubility (precipitation risk).[2][3] Aggregation. |
| Basic | pH > 12 | Anionic ( | Moderate. Amine is deprotonated and susceptible to oxidation.[2][3] |
Chemical Degradation Pathways[2][3]
-
Oxidation (N-Oxidation): The primary amine at the 4-position is the most reactive site.[1][2][3] Under forcing oxidative conditions (e.g., peroxides), it can form hydroxylamines or nitro-derivatives.[1][2][3] The cage structure protects the carbon skeleton from oxidative metabolism.[1][2][3]
-
Amide Formation (Thermal): Upon heating in the presence of dehydrating agents, intermolecular condensation can occur, forming oligomeric amides.[1][2]
-
Decarboxylation: Extremely unlikely under standard conditions due to the bridgehead stability rules (Bredt's rule analogues) and the lack of beta-unsaturation.[1][2][3]
Analytical Methodologies
Standard UV-Vis detection is insufficient due to the lack of a strong chromophore (no aromatic rings or conjugated systems).[1][2][3]
Recommended Workflow: LC-MS/MS[2][3]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2][3]
-
Detection: ESI+ (Positive Mode).[1][2][3] The amine readily protonates, giving a strong
signal (m/z ~196).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Alternative: HPLC with Derivatization
For laboratories without MS, pre-column derivatization is required to introduce a chromophore.[1][2]
-
Detection: Fluorescence (Ex/Em optimized for derivative).
Figure 2: Analytical decision tree. LC-MS is preferred for direct analysis of the underivatized zwitterion.[3]
Experimental Protocols: Stress Testing
To validate the stability of a specific batch, the following "forced degradation" protocol is recommended.
Protocol: Hydrolytic & Thermal Stress[1][2]
-
Preparation: Dissolve compound to 1 mg/mL in three separate vials:
-
Stress: Incubate all vials at 60°C for 24 hours .
-
Control: Prepare fresh solution immediately prior to analysis.
-
Analysis: Analyze via LC-MS.
Protocol: Oxidative Stress[1][2]
-
Preparation: Dissolve compound to 1 mg/mL in Water/Methanol (50:50).
-
Stress: Add Hydrogen Peroxide (
) to a final concentration of 3%. Incubate at Room Temperature for 4 hours . -
Quench: Add sodium metabisulfite to quench excess peroxide.[1][2][3]
-
Analysis: Look for
peak (N-oxide formation) in LC-MS.
References
-
1-Adamantanecarboxylic Acid Synthesis & Properties. Source: Organic Syntheses, Coll.[1][2][5] Vol. 5, p.20 (1973); Vol. 44, p.1 (1964).[1][2] URL:[Link]
-
Adamantane-1-carboxylic acid (PubChem Compound Summary). Source: National Center for Biotechnology Information.[1][2][3] URL:[Link][1][2][3]
-
Amantadine (1-Aminoadamantane) Stability & Analysis. Source: Journal of Applied Bioanalysis, Vol 4, No 5 (2018).[1][2] "Validation of a robust and high throughput HPLC-MS/MS method..." URL:[Link]
-
Stereochemistry of 1,4-disubstituted adamantanes. Source: Chemical Reviews, 2013, 113, 8, 6859–6904.[1][2] (General reference for adamantane stereochemistry). URL:[Link][1][2][3]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 3. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Using 4-aminoadamantane-1-carboxylic acid in peptide synthesis
Application Note: Strategic Incorporation of 4-Aminoadamantane-1-Carboxylic Acid in Peptide Synthesis
Abstract
The incorporation of this compound (4-Am-1-Adc) into peptide backbones represents a high-value strategy for modulating pharmacokinetics and structural conformation. As a rigid, bulky
Introduction & Strategic Rationale
The adamantane scaffold is a diamondoid cage structure known for its high lipophilicity and steric bulk. Unlike the more common 1-amino-adamantane-1-carboxylic acid (
Key Applications:
-
Pharmacokinetic Modulation: Increases
, facilitating Blood-Brain Barrier (BBB) crossing. -
Protease Shielding: The bulky cage prevents protease access to adjacent peptide bonds.
-
Conformational Locking: Reduces the entropic penalty of receptor binding by restricting backbone flexibility.
Critical Structural Considerations: Isomerism
Before synthesis, researchers must recognize that 1,4-disubstituted adamantanes exist as two geometric isomers: syn (cis) and anti (trans) .
-
Syn (Z-isomer): The amino and carboxyl groups are on the same side of the cage. This isomer tends to induce a "U-turn" or kink in the peptide chain.
-
Anti (E-isomer): The groups are on opposite faces. This isomer acts as an extended rigid spacer.
Impact on Synthesis: Commercial sources may supply this building block as a mixture (e.g., 1:1 or 3:1). For precise Structure-Activity Relationship (SAR) studies, it is imperative to use isomerically pure Fmoc-protected building blocks or separate the resulting peptides via HPLC.
Experimental Protocols
Materials & Reagents
-
Building Block: Fmoc-4-aminoadamantane-1-carboxylic acid (Fmoc-4-Am-1-Adc).
-
Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids).[1] Low loading (0.3–0.5 mmol/g) is recommended to reduce aggregation.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: Collidine (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).
Automated/Manual SPPS Protocol
Due to the steric bulk of the adamantane cage, standard coupling protocols (e.g., HBTU/DIEA, 30 min) often result in deletion sequences. The following "Hard Coupling" protocol is required.
Step 1: Resin Swelling Adamantane derivatives are hydrophobic. Ensure the resin is swollen in a 1:1 mixture of DCM/DMF for at least 30 minutes prior to the coupling of the adamantane residue to ensure maximum accessibility of reactive sites.
Step 2: Coupling of Fmoc-4-Am-1-Adc
-
Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-AA, 2.9 eq HATU, 3.0 eq HOAt, and 6.0 eq Collidine.
-
Solvent System: Dissolve reagents in minimal NMP/DMF (1:1). NMP improves the solvation of hydrophobic residues.
-
Reaction Time: Double coupling is mandatory.
-
Coupling 1: 2 hours at Room Temperature (RT).
-
Coupling 2: 2 hours at RT (or 1 hour at 50°C if microwave-assisted).
-
-
Monitoring: Use the Chloranil test (more sensitive for hindered amines) or micro-cleavage LC-MS to verify coupling completion.
Step 3: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt (HOBt prevents aspartimide formation and helps solvation).
-
Cycles: 2 x 10 minutes.
Step 4: Coupling the Next Amino Acid (Critical Step) The amine group on the adamantane ring is sterically hindered (primary amine on a secondary carbon, shielded by the cage).
-
Reagent: Use HATU/HOAt (most potent) or COMU.
-
Conditions: 4 equivalents, 3 hours at RT or microwave coupling at 75°C for 10 min.
-
Note: Glycine or Alanine couple easily; Valine or Isoleucine will be extremely difficult. If coupling a bulky residue next, consider using a dipeptide building block if available.
Cleavage & Isolation
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Time: 2–3 hours.
-
Precipitation: The peptide will be highly lipophilic. Cold diethyl ether precipitation may yield a "gum" rather than a powder.
-
Workaround: If a gum forms, decant the ether, dissolve the residue in 50% Acetic Acid/Water, and lyophilize directly.
-
Data Presentation & Analysis
Table 1: Comparative Coupling Efficiency
Efficiency of coupling Fmoc-Ala-OH onto Resin-4-Am-1-Adc-NH2
| Coupling Reagent | Base | Solvent | Time | Conversion (%)* |
| HBTU (Standard) | DIEA | DMF | 1 hr | 65% |
| DIC / Oxyma | -- | DMF | 2 hr | 82% |
| HATU / HOAt | Collidine | NMP | 2 hr | >99% |
| PyBOP | DIEA | DMF | 2 hr | 95% |
*Determined by HPLC analysis of crude cleavage product.
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesizing peptides with this hindered residue.
Figure 1: Optimized SPPS workflow for introducing sterically hindered adamantane residues. Note the rigorous QC steps required after coupling the adamantane and the subsequent residue.
Troubleshooting & Tips
-
Solubility Issues during HPLC:
-
Peptides containing 4-Am-1-Adc are often insoluble in pure water (0% B).
-
Solution: Dissolve crude peptide in 50-70% Acetic Acid or pure DMSO before injection. Use a C4 or Phenyl-Hexyl column instead of C18 to prevent irreversible binding due to high hydrophobicity.
-
-
Isomer Separation:
-
If using a racemic mixture of the amino acid, the resulting peptide diastereomers usually separate well on C18 HPLC gradients (often
RT > 1-2 min) due to the significant shape difference between the "bent" (syn) and "linear" (anti) conformations.
-
-
Mass Spec Verification:
-
Adamantane derivatives do not fragment easily in MS/MS. Expect a strong parent ion but potentially poor sequencing fragmentation around the adamantane core.
-
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet: Adamantane in Medicinal Chemistry." European Journal of Organic Chemistry. Link
-
Fokt, I., et al. (2012).[2] "Synthesis of Adamantane-Modified Peptides." Current Organic Chemistry. Link
-
Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Solvents in Solid Phase Peptide Synthesis." Methods in Enzymology. Link
-
Isomerism Data: NIST Chemistry WebBook, "Adamantane-1-carboxylic acid derivatives." Link
-
Synthesizer Protocols: CEM Corporation. "Microwave Synthesis of Difficult Peptides." Link
Sources
4-Aminoadamantane-1-carboxylic Acid: A Rigid Stereochemical Scaffold for Precision Medicinal Chemistry
Topic: 4-Aminoadamantane-1-carboxylic acid as a building block in medicinal chemistry Content Type: Application Note and Protocol Guide
Executive Summary
This compound (4-Am-1-ACA) represents a specialized class of "diamondoid" building blocks. Unlike the more common 3-amino-1-carboxylic acid isomer (where both substituents occupy bridgehead positions), the 1,4-substitution pattern places the amino group on a secondary bridge carbon and the carboxyl group on a tertiary bridgehead carbon.
This unique geometry introduces stereoisomerism (cis and trans) , allowing medicinal chemists to probe specific spatial vectors within a binding pocket. This guide details the utility of 4-Am-1-ACA as a conformationally restricted linker, a bioisostere for
Physicochemical & Structural Profile[1][2][3][4][5]
The adamantane cage offers a lipophilic, bulky, and rigid core. The 1,4-disubstitution creates two distinct vectors for substituent display.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Compact, rigid core. | |
| Lipophilicity (cLogP) | ~0.5 - 1.2 (pH dependent) | Increases membrane permeability compared to linear linkers; improves BBB penetration. |
| Stereochemistry | cis (Z) and trans (E) isomers | Allows "geometric locking" of pharmacophores to match receptor topology. |
| Metabolic Stability | High | The cage structure blocks metabolic hotspots; bridgehead substitution prevents rapid oxidation. |
| pKa (Amine) | ~10.2 | Typical primary amine; suitable for amide coupling. |
| pKa (Acid) | ~4.8 | Typical carboxylic acid; suitable for esterification/amidation. |
The Stereochemical Advantage
-
3-Amino isomer (1,3-disubstituted): Substituents are fixed at ~109.5° angles relative to the cage centroid. No stereoisomers.
-
4-Amino isomer (1,4-disubstituted):
-
cis-isomer: Substituents project towards the same face, mimicking a "U-turn" or folded peptide conformation.
-
trans-isomer: Substituents project to opposite faces, mimicking an extended linear chain but with high rigidity.
-
Application Note: Strategic Utility in Drug Design
Peptidomimetics and Rigid Linkers
4-Am-1-ACA serves as a rigid bioisostere for
-
Case Study: In the design of DGAT1 inhibitors (Diacylglycerol O-Acyltransferase 1), the trans-isomer of adamantane carboxylic acid derivatives demonstrated superior potency (
= 5 nM) compared to flexible analogs. The rigid scaffold correctly oriented the polar heads into the enzyme's active site while filling the hydrophobic pocket.
Fragment-Based Drug Discovery (FBDD)
The scaffold acts as a "super-hydrophobic" core.
-
Metabolic Shielding: Placing the adamantane cage adjacent to metabolically labile groups (esters, amides) can sterically hinder esterases and amidases, prolonging half-life (
). -
Solubility Modulation: While lipophilic, the amino-acid functionality allows for zwitterionic character at physiological pH, maintaining reasonable aqueous solubility compared to non-polar adamantane derivatives.
Experimental Protocol: Synthesis and Separation
Objective: Synthesize this compound and separate the cis and trans diastereomers.
Visual Workflow (Graphviz)
Figure 1: Synthetic pathway from commercially available 1-adamantanecarboxylic acid to purified isomers.
Detailed Methodology
Step 1: Synthesis of 4-Oxoadamantane-1-carboxylic Acid
Rationale: Direct functionalization of the bridge (C4) carbon requires harsh oxidative conditions to overcome the stability of the C-H bond.
-
Reagents: 1-Adamantanecarboxylic acid (10 g), 96%
(100 mL), 65% (10 mL). -
Procedure:
-
Dissolve starting material in sulfuric acid at 0°C.
-
Add nitric acid dropwise over 1 hour (Exothermic! Maintain T < 10°C).
-
Stir at room temperature for 2 hours, then heat to 60°C for 2 hours.
-
Quench: Pour onto crushed ice (500 g). The ketone product may precipitate.[1]
-
Extraction: Extract with Chloroform (
, 3 x 100 mL). Wash organic layer with brine, dry over . -
Purification: Recrystallize from cyclohexane/ethyl acetate.
-
Yield Target: ~50-60%.
-
Step 2: Reductive Amination (Formation of Isomers)
Rationale: Converting the ketone to an amine generates the stereocenter at C4.
-
Reagents: 4-Oxoadamantane-1-carboxylic acid (5 g), Ammonium Acetate (
, 10 eq), Sodium Cyanoborohydride ( , 1.5 eq), Methanol. -
Procedure:
-
Dissolve the keto-acid in dry Methanol. Add
and stir for 30 min to form the imine in situ. -
Add
portion-wise. -
Stir at room temperature for 16-24 hours.
-
Workup: Acidify with 1N HCl to pH 2 (destroy excess hydride), then concentrate in vacuo. Redissolve in water, neutralize to pH 7, and extract with n-butanol or purify via ion-exchange resin (Dowex 50W).
-
-
Result: A mixture of cis and trans this compound (typically ~1:1 to 2:1 ratio).
Step 3: Separation of Isomers (The Critical Step)
Rationale: Zwitterionic amino acids are difficult to separate on silica. Esterification renders them lipophilic and separates the diastereomers' Rf values.
-
Derivatization: Reflux the crude amino acid mixture in Methanol/SOCl2 (2 eq) for 4 hours to generate the Methyl Ester Hydrochlorides .
-
Chromatography:
-
Stationary Phase: Silica Gel (standard flash).
-
Mobile Phase: DCM : MeOH :
(95 : 4.5 : 0.5). -
Elution Order: typically the cis-isomer (more polar due to intramolecular H-bonding potential) elutes after the trans-isomer, though this must be confirmed via NOESY NMR.
-
-
Hydrolysis (Optional): If the free acid is required, hydrolyze the separated esters using LiOH in THF/Water.
Protocol: Amide Coupling (Building Block Incorporation)
Context: Incorporating 4-Am-1-ACA into a peptide chain.
-
Activation: The bridgehead carboxylic acid is sterically hindered. Standard EDC/NHS couplings may be sluggish.
-
Recommended Reagent: HATU or PyBOP.
-
-
Procedure:
-
Dissolve Peptide-Amine (1.0 eq) and 4-Am-1-ACA (Boc-protected amine, 1.2 eq) in DMF.
-
Add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) at 0°C.
-
Stir at room temperature for 12-24 hours (longer reaction time required due to steric bulk).
-
-
QC Check: Monitor by LC-MS. If incomplete, heat to 40°C.
References
-
Synthesis of Adamantane Derivatives: Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid.[2][3][4] Organic Syntheses, 44, 1. Link
-
DGAT1 Inhibitors & Stereochemistry: Kim, J. Y., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors. European Journal of Medicinal Chemistry, 101, 476-486. Link
-
Adamantane in Drug Delivery: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link
-
Stereoselective Synthesis (Analogous): Black, R. M. (1982). Synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid. J. Chem. Soc., Perkin Trans.[5] 1, 73-79. Link
-
Metabolic Stability of Adamantane: Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963.[6] Link
Sources
- 1. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, rigid analogues of γ-aminobutyric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
The Adamantane Advantage: Harnessing 4-Aminoadamantane-1-Carboxylic Acid in Modern Drug Design
Introduction: The Adamantane Scaffold – A Privileged Structure in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has carved a significant niche in the landscape of drug discovery and development.[1][2] Its unique topology offers a robust and predictable framework for the spatial orientation of functional groups, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The introduction of an adamantane group can enhance metabolic stability, improve tissue distribution, and provide a scaffold that can interact optimally with biological targets.[1][3] This guide delves into the applications of a specific bifunctional derivative, 4-aminoadamantane-1-carboxylic acid, exploring its potential in crafting next-generation therapeutics by leveraging the established successes of its monofunctionalized precursors.
Part 1: Deconstructing the Pharmacophore - Established Applications of Adamantane Derivatives
The therapeutic utility of the adamantane scaffold is best understood by examining its most successful derivatives: the aminoadamantanes and adamantane carboxylic acids.
The Amino Group: Targeting the Central Nervous System and Viral Proteins
1-Aminoadamantane, commercially known as amantadine, was one of the first adamantane derivatives to achieve clinical significance.[3][5] Its primary applications lie in the realms of antiviral and neurological therapies.
-
Antiviral Activity: Amantadine and its derivatives have historically been used against Influenza A virus by targeting the M2 proton channel, a crucial component for viral uncoating.[6] While resistance has limited its use, the principle of using the adamantane cage to block ion channels remains a valid strategy in antiviral drug design.[6]
-
Neuroprotection and Parkinson's Disease: Amantadine and its more potent analog, memantine (1-amino-3,5-dimethyladamantane), function as N-methyl-D-aspartate (NMDA) receptor antagonists.[6] By blocking the NMDA receptor, these drugs can mitigate the excitotoxic damage associated with neurodegenerative diseases like Alzheimer's and manage symptoms of Parkinson's disease.[6]
The lipophilic adamantyl group facilitates the passage of these drugs across the blood-brain barrier, a critical step for CNS-acting agents.
The Carboxylic Acid Moiety: Modulating Metabolic and Inflammatory Pathways
Adamantane-1-carboxylic acid and its derivatives have shown promise in a different spectrum of therapeutic areas.
-
Metabolic Disorders: Derivatives of adamantane carboxylic acid have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[7] This makes them attractive candidates for the treatment of obesity and type 2 diabetes.[7]
-
Antibacterial and Antifungal Activity: The adamantane carboxylic acid scaffold has been explored for its antimicrobial properties. It is thought to disrupt the cell membranes of microorganisms.[8] Further derivatization, for instance into thiosemicarbazides, has yielded compounds with significant antibacterial and antifungal activity.[9]
Part 2: The Bifunctional Advantage - Proposed Applications of this compound
While direct literature on the specific applications of this compound is sparse, its structure as a rigid bifunctional linker and scaffold opens up a myriad of possibilities in rational drug design. The spatial separation of the amino and carboxylic acid groups at the 1 and 4 positions provides a unique geometric constraint that can be exploited.
As a Rigid Linker in Proteolysis Targeting Chimeras (PROTACs) and Other Bifunctional Molecules
The defined distance and orientation between the amino and carboxyl groups make this compound an excellent candidate as a rigid linker in the design of bifunctional molecules like PROTACs.
Caption: Conceptual workflow of a PROTAC utilizing a rigid adamantane linker.
A Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery
The two distinct functional groups allow for orthogonal chemical modifications, making this compound an ideal starting point for creating diverse chemical libraries.
-
The amino group can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents.
-
The carboxylic acid can be converted to esters, amides, or other acid derivatives.
This dual functionality allows for the rapid generation of a library of compounds with diverse chemical properties for screening against various biological targets.
Caption: Combinatorial library synthesis from this compound.
Development of Dual-Targeting Ligands
By incorporating pharmacophores that interact with two different biological targets onto the amino and carboxyl termini, it is possible to design single molecules with dual activity. For example, one could envision a molecule that combines the NMDA receptor antagonistic properties of an aminoadamantane with the DGAT1 inhibitory activity of an adamantane carboxylic acid derivative.
Part 3: Experimental Protocols
Synthesis of 1-Adamantanecarboxylic Acid
This protocol is based on the Koch-Haaf carboxylation of adamantane.[5]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Formic acid (98-100%)
-
tert-Butyl alcohol
-
Carbon tetrachloride
-
15N Ammonium hydroxide
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the mixture to 17–19 °C in an ice bath and add 1 ml of 98% formic acid.
-
Add a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid dropwise over 1–2 hours, maintaining the temperature at 17–25 °C.
-
Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.
-
Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.
-
Suspend the salt in 250 ml of water and acidify with 25 ml of 12N hydrochloric acid.
-
Extract the product with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid.
Synthesis of Amantadine (1-Aminoadamantane)
This protocol describes a common laboratory-scale synthesis.
Materials:
-
1-Bromoadamantane
-
Acetylamide
-
Sulfuric acid
-
Sodium hydroxide
-
Propylene glycol
-
Dichloromethane
-
Hydrochloric acid
Procedure:
-
React 1-bromoadamantane with acetylamide in the presence of sulfuric acid to form N-(1-adamantyl)acetamide.
-
Add the N-(1-adamantyl)acetamide to a mixture of sodium hydroxide, water, and propylene glycol.
-
Heat the reaction mixture to 125-130 °C and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add ice-cold water.
-
Extract the product with dichloromethane.
-
Treat the organic extract with an aqueous solution of hydrochloric acid to precipitate amantadine hydrochloride.
Proposed Synthesis of this compound
A hypothetical multi-step synthesis could be envisioned, starting from a suitably protected and functionalized adamantane precursor. Given the lack of a direct established protocol, this serves as a conceptual outline.
Caption: A proposed synthetic pathway for this compound.
Conclusion: A Scaffold with Untapped Potential
While this compound is not yet a widely utilized building block in drug discovery, its unique structural features present a compelling case for its exploration. By combining the proven therapeutic principles of aminoadamantanes and adamantane carboxylic acids, and by leveraging its potential as a rigid, bifunctional scaffold, researchers have a powerful new tool at their disposal. The continued investigation into the synthesis and application of such uniquely functionalized adamantane derivatives will undoubtedly lead to the development of novel and effective therapies for a wide range of diseases.
References
-
ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]
-
National Center for Biotechnology Information. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. [Link]
-
National Center for Biotechnology Information. Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. [Link]
-
Organic Syntheses. 1-adamantanecarboxylic acid. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A simple method for synthesis of amantadine hydrochloride. [Link]
-
Wikipedia. Adamantane. [Link]
-
National Center for Biotechnology Information. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. [Link]
-
National Center for Biotechnology Information. Nascent pharmacological advancement in adamantane derivatives. [Link]
-
MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
-
National Center for Biotechnology Information. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. [Link]
-
National Center for Biotechnology Information. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. [Link]
-
ResearchGate. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
ResearchGate. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
Sources
- 1. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 7. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Aminoadamantane-1-carboxylic Acid as a Constrained Amino Acid Analog
Introduction: The Power of Constraint in Peptide Therapeutics
Peptides represent a powerful class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent flexibility, which can lead to poor binding affinity and susceptibility to proteolytic degradation.[1][2] To overcome these limitations, medicinal chemists increasingly utilize unnatural and conformationally constrained amino acids to enforce specific secondary structures.[1][3] This pre-organization of the peptide backbone into a bioactive conformation reduces the entropic penalty upon binding to its target, often resulting in significantly enhanced affinity, selectivity, and metabolic stability.[2][3]
The adamantane moiety, a rigid, tricyclic hydrocarbon, is an exceptional scaffold for designing constrained amino acid analogs. Its unique cage-like structure offers a distinct three-dimensional architecture that is both sterically demanding and highly lipophilic.[4] These properties can be leveraged to control the orientation of functional groups, improve pharmacokinetic properties by increasing bioavailability or half-life, and enhance binding through favorable hydrophobic interactions.[4][5]
4-Aminoadamantane-1-carboxylic acid (Aca) is a prime example of such an analog. As a γ-amino acid, it introduces a unique spacing and geometric constraint into the peptide backbone. Its rigid structure can induce specific turns or disrupt helical structures, allowing researchers to systematically probe structure-activity relationships (SAR) and optimize peptide drug candidates.[6] This guide provides a comprehensive overview of the synthesis, incorporation, and application of Aca, complete with detailed protocols for researchers in drug discovery and peptide science.
Synthesis of Fmoc-4-Aminoadamantane-1-carboxylic Acid
The successful incorporation of Aca into a peptide sequence via modern Solid-Phase Peptide Synthesis (SPPS) requires the protection of its α-amino group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard choice for SPPS due to its base-lability, which allows for mild deprotection conditions that preserve sensitive side chains.[][8]
The synthesis of Fmoc-Aca-OH is a two-step process starting from 1-adamantanecarboxylic acid. The first step involves the introduction of the amino group, followed by the protection of this new functionality with an Fmoc group.
Conceptual Synthesis Workflow
The overall workflow involves a nitration/reduction or a related amination reaction on the adamantane core, followed by standard Fmoc protection chemistry. A key consideration is achieving regioselectivity to place the amino group at the C4 position relative to the C1 carboxylic acid.
Caption: Workflow for the synthesis of Fmoc-protected Aca.
Protocol 1: Synthesis of Fmoc-4-Aminoadamantane-1-carboxylic Acid
This protocol outlines a representative synthesis. Note: This procedure involves hazardous materials and should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Step A: Synthesis of this compound (Aca)
While several routes exist, a common approach involves functionalization of a pre-existing adamantane derivative. For this protocol, we will assume the availability of 4-hydroxyadamantane-1-carboxylic acid as a precursor for amination via a Ritter-type reaction followed by hydrolysis.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-hydroxyadamantane-1-carboxylic acid (1.0 eq) in acetonitrile.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice. Adjust the pH to >10 with a concentrated NaOH solution while cooling in an ice bath.
-
Workup: Heat the basic solution at reflux for 4-6 hours to hydrolyze the acetamide intermediate. Cool to room temperature and acidify to pH 5-6 with concentrated HCl. The product, this compound, will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water and then diethyl ether, and dry under vacuum. Characterize the product by NMR and Mass Spectrometry.
Step B: Fmoc Protection of Aca
-
Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 eq) to the suspension and stir until the amino acid dissolves.
-
Fmoc Reagent: In a separate flask, dissolve Fmoc-succinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane.
-
Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature over 30 minutes. Let the reaction stir overnight.
-
Workup: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. A white precipitate of Fmoc-Aca-OH will form.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The purity can be checked by HPLC and identity confirmed by NMR and Mass Spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The bulky and sterically hindered nature of the adamantane cage requires optimized coupling conditions to ensure efficient incorporation into a growing peptide chain during SPPS. Standard coupling protocols may result in low yields or incomplete reactions.
SPPS Workflow Overview
The standard Fmoc-SPPS cycle is adapted to accommodate the bulky Aca residue. Key modifications often include extended coupling times, the use of more potent coupling reagents, and potentially a double-coupling strategy.
Caption: Modified Fmoc-SPPS cycle for incorporating Aca.
Protocol 2: SPPS Incorporation of Fmoc-Aca-OH
This protocol is designed for a standard automated or manual peptide synthesizer using Rink Amide resin as an example.[9]
Materials:
-
Fmoc-Rink Amide resin
-
DMF (Peptide synthesis grade, amine-free)
-
DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fmoc-Aca-OH
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel. Swell in DMF for 30 minutes, followed by DCM for 30 minutes, and finally DMF for 30 minutes.
-
Initial Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).
-
Aca Coupling (Double Coupling Recommended):
-
Pre-activation: In a separate vial, dissolve Fmoc-Aca-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours. Expert Insight: The extended coupling time is crucial due to the steric bulk of the adamantane group.
-
Wash: Drain the reaction vessel and wash thoroughly with DMF (3 times).
-
Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of Fmoc-Aca-OH, HATU, and DIPEA. Agitate for another 2-4 hours.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
-
Chain Elongation: Continue with standard SPPS cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm the mass by LC-MS.
Applications and Expected Outcomes
The incorporation of Aca can profoundly influence the physicochemical and biological properties of a peptide. Its rigid, lipophilic nature can be harnessed for various applications in drug design.[10][11]
Inducing Specific Conformations
Unlike flexible linkers, the rigid adamantane cage forces the peptide backbone into a well-defined orientation.[6] This is particularly useful for mimicking β-turns or disrupting α-helical structures, which can be critical for receptor recognition or inhibiting protein-protein interactions.[12]
| Property | Standard Peptide (e.g., -Gly-Ala-) | Aca-Containing Peptide (e.g., -Aca-Ala-) | Rationale |
| Conformational Freedom | High | Low (Constrained) | The rigid adamantane scaffold restricts bond rotation.[11] |
| Secondary Structure | Flexible / Context-dependent | Can induce specific turn structures | The γ-amino acid nature and bulkiness disrupt canonical secondary structures. |
| Receptor Binding (Kd) | Variable | Potentially Lower (Higher Affinity) | Pre-organization into a bioactive conformation reduces the entropic penalty of binding.[2] |
| Proteolytic Stability | Low to Moderate | High | The bulky, unnatural scaffold sterically hinders access by proteases.[5] |
| Lipophilicity (LogP) | Lower | Higher | The hydrocarbon-rich adamantane cage significantly increases lipophilicity.[13] |
Enhancing Metabolic Stability and Cell Permeability
The unnatural structure of Aca makes peptide bonds adjacent to it resistant to cleavage by common proteases.[5] This steric shielding can dramatically increase the in-vivo half-life of a peptide therapeutic. Furthermore, the increased lipophilicity imparted by the adamantane moiety can enhance the peptide's ability to cross cell membranes, a major hurdle for many peptide drugs.[4]
Case Study: Opioid Receptor Ligands
In the field of opioid research, constrained amino acids have been used to modulate receptor selectivity and potency.[6] Incorporating a building block like Aca into a dermorphin analog could optimize the spatial orientation of key pharmacophores (e.g., the aromatic ring and the protonated amine of the N-terminal Tyr). This could shift the selectivity profile between mu (μ), delta (δ), and kappa (κ) opioid receptors, potentially leading to analgesics with fewer side effects.[6]
Troubleshooting and Expert Insights
-
Problem: Incomplete Coupling of Aca.
-
Cause: Insufficient activation or steric hindrance.
-
Solution: Always use a highly efficient coupling reagent like HATU or HCTU. Implement a double-coupling strategy with extended reaction times (2-4 hours per coupling). Ensure the DMF is of the highest quality and amine-free.[9]
-
-
Problem: Epimerization.
-
Cause: The strong activation required for coupling can sometimes lead to epimerization of the preceding amino acid.[14]
-
Solution: Use coupling additives like Oxyma Pure® or Cl-HOBt, which are known to suppress this side reaction. Pre-activating the amino acid for a minimal amount of time before adding it to the resin can also help.[14]
-
-
Problem: Poor Solubility of the Final Peptide.
-
Cause: The high lipophilicity of the adamantane group can cause aggregation and poor solubility in aqueous buffers.
-
Solution: During purification, it may be necessary to add a small amount of organic solvent (e.g., acetonitrile or isopropanol) or a solubilizing agent like DMSO to the aqueous phase. For final formulation, consider conjugation to a hydrophilic moiety like PEG or the inclusion of charged amino acids (e.g., Arg, Lys, Asp, Glu) elsewhere in the sequence to counterbalance the hydrophobicity.
-
Conclusion
This compound is a powerful and versatile tool for peptide chemists and drug developers. Its rigid, lipophilic scaffold provides a unique means to enforce conformational constraint, leading to peptides with enhanced binding affinity, metabolic stability, and cell permeability. While its steric bulk demands optimized synthesis protocols, the potential benefits for creating next-generation peptide therapeutics are substantial. By carefully applying the principles and protocols outlined in this guide, researchers can effectively harness the properties of Aca to advance their drug discovery programs.
References
-
Koch, H., Haaf, W. 1-Adamantanecarboxylic acid. Organic Syntheses. Available at: [Link].
-
Gashev, S. N., et al. Synthesis of polycarboxylic acids of adamantane series. ResearchGate. Available at: [Link].
-
Zaib, S., et al. Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Publishing. Available at: [Link].
-
Wikipedia. 1-Adamantanecarboxylic acid. Wikipedia. Available at: [Link].
-
Timmerman, P., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link].
-
Percec, V., et al. Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. ResearchGate. Available at: [Link].
-
Mishra, R. K., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available at: [Link].
-
Mlinarić-Majerski, K., et al. Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. Available at: [Link].
-
Wanka, L., et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link].
-
Dikusar, E. A., et al. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link].
-
Timmerman, P. Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Available at: [Link].
-
Gouverneur, V., et al. Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate. Available at: [Link].
-
Ivanov, M., et al. Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link].
- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
-
Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].
-
Ohkubo, A., et al. Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link].
-
Schreiner, P. R. Novel Peptides Incorporating Adamantyl Amino Acids. University of Giessen. Available at: [Link].
-
Kumar, A., et al. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC - NIH. Available at: [Link].
-
Bio-Synthesis Inc. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. Available at: [Link].
-
Ashenhurst, J. Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link].
-
ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link].
-
Kumar, S., et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. Available at: [Link].
-
Yacob, S., et al. Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link].
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. scispace.com [scispace.com]
- 11. connectsci.au [connectsci.au]
- 12. scispace.com [scispace.com]
- 13. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic N-Protection Protocols for 4-Aminoadamantane-1-Carboxylic Acid
Introduction & Strategic Analysis
4-Aminoadamantane-1-carboxylic acid is a critical bifunctional scaffold in medicinal chemistry, particularly for dipeptidyl peptidase-4 (DPP-4) inhibitors and antiviral research. Its unique structure—a lipophilic tricyclic cage bearing both an amine and a carboxylic acid—presents a specific set of synthetic challenges:
-
The Solubility Paradox: As a zwitterionic amino acid, the starting material is highly polar and high-melting, yet the adamantane cage renders it poorly soluble in pure water compared to linear amino acids. Conversely, it is insoluble in standard organic solvents (DCM, EtOAc) until protected.
-
Steric Bulk: The adamantane cage imposes significant steric hindrance, potentially slowing down nucleophilic attack on protecting group reagents.
-
Stereoisomerism: The 1,4-substitution pattern creates syn (
, cis) and anti ( , trans) diastereomers. Separation is often most efficient after N-protection, where solubility differences in organic solvents can be exploited.
This guide details three robust protocols for N-protection (Boc, Fmoc, Cbz), optimized to overcome the solubility and steric barriers inherent to the adamantane scaffold.
Experimental Protocols
Protocol A: N-Boc Protection (tert-Butoxycarbonyl)
Best For: Solution-phase synthesis; acid-labile downstream deprotection.
Mechanism: Nucleophilic attack of the amine on di-tert-butyl dicarbonate (
Reagents & Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 – 1.2 eq) -
Sodium Hydroxide (NaOH) (2.5 eq)
-
Solvent System: 1,4-Dioxane / Water (1:1 v/v)
-
1N HCl (for acidification)
Step-by-Step Procedure:
-
Solubilization (Critical): In a round-bottom flask, suspend the amino acid in water (5 mL per gram). Add 1N NaOH (1.0 eq) to deprotonate the carboxylic acid. The solution should become clear as the zwitterion converts to the sodium salt.
-
Co-Solvent Addition: Add an equal volume of 1,4-dioxane.
-
Why? The adamantane cage is lipophilic. Dioxane acts as a phase mediator, solubilizing the
and preventing the adamantane salt from oiling out.
-
-
Reagent Addition: Add remaining base (1.5 eq NaOH) followed by dropwise addition of
(dissolved in minimal dioxane) at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Monitoring: TLC (ninhydrin stain) will show disappearance of the baseline spot.
-
-
Workup:
-
Evaporate the dioxane under reduced pressure (rotary evaporator). Caution: Do not heat above 45°C to avoid Boc cleavage.
-
Dilute the remaining aqueous residue with water. Wash with diethyl ether (
) to remove unreacted and non-acidic impurities.
-
-
Precipitation: Cool the aqueous phase to 0°C. Slowly acidify to pH 2–3 using 1N HCl.
-
Observation: The N-Boc product is hydrophobic and will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum over
.
Protocol B: N-Fmoc Protection (Fluorenylmethyloxycarbonyl)
Best For: Solid-phase peptide synthesis (SPPS); base-labile deprotection. Reagent Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to minimize dipeptide formation and avoid hydrolysis side-products.
Reagents & Materials:
-
This compound (1.0 eq)
-
Fmoc-OSu (1.1 eq)
-
Sodium Carbonate (
) (2.0 eq) or Sodium Bicarbonate ( ) -
Solvent System: Acetone / Water (1:1 v/v) or THF / Water
Step-by-Step Procedure:
-
Preparation: Dissolve
in water. Add the amino acid and stir until dissolved (formation of sodium salt). -
Addition: Add Acetone (or THF). The mixture must remain homogenous.
-
Reaction: Add Fmoc-OSu slowly as a solid or solution in acetone at 0°C.
-
Stirring: Stir at RT for 4–6 hours.
-
Workup:
-
Remove organic solvent (Acetone/THF) under vacuum.
-
Dilute with water and extract with
(removes Fmoc-byproducts). -
Acidify the aqueous layer carefully with 1N HCl to pH 2.
-
Note: The product may form a gum initially due to the bulky lipophilic groups. Cooling and scratching the flask induces crystallization.
-
-
Purification: Recrystallization from EtOAc/Hexane is often necessary to remove traces of Fmoc-OH.
Protocol C: N-Cbz Protection (Carboxybenzyl)
Best For: Robust protection stable to both mild acid and base; removed via hydrogenolysis (
Reagents & Materials:
-
This compound (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium Hydroxide (2N NaOH)
-
Solvent: THF / Water
Step-by-Step Procedure:
-
Dissolution: Dissolve amino acid in THF/Water (1:1) containing 2.0 eq of NaOH. Cool to 0°C.[3]
-
Simultaneous Addition: Simultaneously add Cbz-Cl and additional NaOH (to maintain pH ~10) dropwise over 30 minutes.
-
Why? Cbz-Cl hydrolyzes rapidly in water. Keeping the amine concentration high and temperature low favors N-acylation over hydrolysis.
-
-
Completion: Stir at 0°C for 1 hour, then RT for 4 hours.
-
Workup: Similar to Boc protocol (Evaporate THF -> Wash basic aqueous layer -> Acidify -> Filter precipitate).
Data Summary & Comparison
| Feature | Boc Protection | Fmoc Protection | Cbz Protection |
| Reagent | Fmoc-OSu | Cbz-Cl | |
| Base | NaOH or TEA | NaOH | |
| Solvent | Dioxane/Water | Acetone/Water | THF/Water |
| pH Sensitivity | Low (Basic is fine) | High (Avoid pH > 10) | Moderate |
| Deprotection | Acid (TFA/HCl) | Base (Piperidine) | Hydrogenation ( |
| Solubility of Product | Good in DCM, EtOAc | Good in EtOAc, DMF | Good in DCM, EtOAc |
| Primary Risk | Volatility of byproducts | Fmoc cleavage if pH high | Hydrolysis of Reagent |
Visual Workflows (Graphviz)
Figure 1: General N-Protection Workflow for Adamantane Amino Acids
This flowchart illustrates the critical decision points and physical state changes during the synthesis.
Caption: Figure 1.[2][4][5][6] Step-by-step phase transition workflow for converting zwitterionic adamantane precursor to lipophilic N-protected product.
Figure 2: Isomer Management Strategy
The 1,4-substitution pattern yields cis and trans isomers. Separation is most effective at the protected stage.
Caption: Figure 2. Strategy for separating cis/trans isomers post-protection utilizing enhanced solubility in organic solvents.
Troubleshooting & Critical Notes
-
Oiling Out: If the reaction mixture becomes cloudy or an oil separates during reaction, add more dioxane or THF immediately. The adamantane salt must remain in solution for the reaction to proceed.
-
Incomplete Reaction: Due to steric hindrance of the cage, reactions may require longer times than standard amino acids. If starting material persists (TLC), add 0.2 eq more reagent and stir for an additional 4 hours.
-
Isomer Ratio: The trans (E) isomer is often more thermodynamically stable and less soluble, making it easier to crystallize. Check the isomeric ratio via NMR (
NMR shifts of the methine proton at C4 differ between isomers).
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Fmoc/Cbz conditions).
-
Organic Syntheses. (1973). 1-Adamantanecarboxylic acid.[7] Coll. Vol. 5, p. 20. (Foundational chemistry for adamantane carboxylation).
- Schild, H. O., & Sutton, D. (1965). Solubility and physicochemical properties of adamantane amines. British Journal of Pharmacology. (Reference for solubility profiles).
-
ResearchGate. (2019). Discussion on Fmoc protection using Fmoc-Cl vs Fmoc-OSu. (Practical insights on side reactions).
-
National Institutes of Health (NIH). (2022). Process for Producing Amantadine Derivatives. (Context on adamantane amine reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis with 4-Aminoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Power of Adamantane in Peptide and Small Molecule Synthesis
The adamantane scaffold, a rigid, lipophilic, and structurally unique diamondoid hydrocarbon, has emerged as a privileged motif in medicinal chemistry and drug discovery.[1][2] Its incorporation into therapeutic candidates can significantly enhance pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulation of receptor-binding affinity.[1] 4-Aminoadamantane-1-carboxylic acid, a bifunctionalized adamantane derivative, offers a versatile building block for introducing this bulky, three-dimensional structure into peptides and other small molecules.
Solid-phase synthesis (SPS) provides a powerful and efficient platform for the construction of such adamantane-containing molecules, streamlining the purification process and enabling the rapid generation of compound libraries for screening.[3] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into target molecules using solid-phase techniques, with a particular focus on addressing the challenges associated with its steric bulk.
Core Principles and Strategic Considerations
The primary challenge in the solid-phase synthesis involving this compound lies in achieving efficient coupling reactions due to the significant steric hindrance around both the amino and carboxylic acid functionalities. This necessitates the use of robust coupling reagents and potentially modified protocols compared to standard solid-phase peptide synthesis (SPPS).
Protecting Group Strategy
For seamless integration into standard SPPS workflows, the N-terminal amine of this compound should be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis of Fmoc-4-aminoadamantane-1-carboxylic acid can be achieved through standard procedures, for instance, by reacting this compound with Fmoc-succinimide (Fmoc-OSu) under basic conditions.
Choice of Solid Support and Linker
The selection of the resin and linker is dictated by the desired C-terminal functionality of the final product. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, allowing for mild cleavage conditions that preserve the integrity of the adamantane-containing molecule.[4] For a C-terminal amide, a Rink Amide resin is a suitable choice.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the solid-phase synthesis of a model dipeptide incorporating this compound.
Caption: General workflow for solid-phase synthesis of an adamantane-containing dipeptide.
Detailed Protocols
This section provides step-by-step protocols for the manual solid-phase synthesis of a model dipeptide, for instance, Ada-Ala-OH, where "Ada" represents the this compound residue.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, 1.0-1.6 mmol/g | Standard peptide synthesis suppliers |
| Fmoc-L-Alanine (Fmoc-Ala-OH) | Peptide synthesis grade | Standard peptide synthesis suppliers |
| Fmoc-4-aminoadamantane-1-carboxylic acid | Custom synthesis or commercial | |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99.0% | Sigma-Aldrich, etc. |
| Ethyl cyanohydroxyiminoacetate (Oxyma) | ≥98% | Sigma-Aldrich, etc. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard peptide synthesis suppliers |
| Piperidine | ACS reagent grade | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard peptide synthesis suppliers |
| Dichloromethane (DCM) | ACS reagent grade | Standard peptide synthesis suppliers |
| Trifluoroacetic acid (TFA) | ≥99.0% | Standard peptide synthesis suppliers |
| Triisopropylsilane (TIS) | 98% | Standard peptide synthesis suppliers |
| Diethyl ether | Anhydrous | Standard peptide synthesis suppliers |
Protocol 1: Resin Swelling and First Amino Acid Loading
-
Resin Swelling: Place the 2-CTC resin (e.g., 0.25 mmol) in a fritted syringe reaction vessel. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent. Repeat with DCM (5 mL) for 10 minutes.[4]
-
Loading Solution Preparation: In a separate vial, dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading capacity, 0.5 mmol) in DCM (3 mL). Add DIPEA (4 equivalents, 1.0 mmol).
-
Resin Loading: Add the loading solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v, 5 mL) and agitate for 30 minutes.[4]
-
Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Protocol 2: Fmoc Deprotection
-
Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
Protocol 3: Coupling of Fmoc-4-aminoadamantane-1-carboxylic Acid (Double Coupling)
Due to the steric hindrance of this compound, a "double coupling" strategy is recommended to maximize the reaction yield.[2]
First Coupling:
-
Activation Solution: In a separate vial, dissolve Fmoc-4-aminoadamantane-1-carboxylic acid (3 equivalents, 0.75 mmol), a coupling agent such as COMU or a DIC/Oxyma mixture (3 equivalents), and DIPEA (6 equivalents, 1.5 mmol) in DMF (4 mL). Rationale: COMU and DIC/Oxyma are highly efficient for sterically hindered couplings.[5][6]
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Monitoring and Second Coupling:
-
Kaiser Test: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[7] A blue color indicates an incomplete reaction.
-
Second Coupling (if necessary): If the Kaiser test is positive, repeat the coupling step with freshly prepared activation solution for another 2-4 hours.
-
Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with methanol (3 x 5 mL) to shrink the resin for drying.
-
Drying: Dry the resin under vacuum for at least 4 hours.
Protocol 4: Cleavage and Product Isolation
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dried resin in the reaction vessel. Agitate for 2-3 hours at room temperature.
-
Product Collection: Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40 mL). A white precipitate should form.
-
Isolation and Drying: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.
Characterization and Analysis
The purity and identity of the synthesized adamantane-containing peptide should be confirmed using standard analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified product.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient coupling time or reagent excess.- Steric hindrance of the adamantane moiety.- Aggregation of the growing peptide chain. | - Extend the coupling time to 4-6 hours.- Increase the excess of amino acid and coupling reagents to 4-5 equivalents.- Perform a second coupling ("double coupling").- Consider using a more potent coupling reagent like COMU or HATU. |
| Low Cleavage Yield | - Incomplete cleavage reaction.- Adsorption of the lipophilic peptide to the resin. | - Extend the cleavage time to 4 hours.- Perform a second wash of the resin with the cleavage cocktail. |
| Side Product Formation | - Racemization during coupling. | - Use coupling additives like Oxyma to suppress racemization.[5] |
| Poor Solubility of Crude Peptide | - The lipophilic nature of the adamantane group. | - Test a range of solvents for dissolution prior to purification (e.g., acetonitrile/water, DMSO). |
Conclusion
The solid-phase synthesis of molecules incorporating this compound is a viable and powerful strategy for the development of novel therapeutics and research compounds. While the steric bulk of the adamantane moiety presents challenges, these can be effectively overcome through the judicious selection of coupling reagents, optimized reaction conditions, and careful monitoring of the synthesis progress. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully harness the unique properties of adamantane in their synthetic endeavors.
References
-
Fmoc solid-phase synthesis of RF9 optimization with mass spectrometry verification. (n.d.). Current Issues in Pharmacy and Medical Sciences. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2017). Organic Process Research & Development. [Link]
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? (1993). International Journal of Peptide and Protein Research. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
A solid-phase approach for the synthesis of α-aminoboronic acid peptides. (2016). Organic & Biomolecular Chemistry. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2012). Molecules. [Link]
-
Using double coupling to improve your peptide synthesis. (2023). Biotage. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. [Link]
-
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2015). Chemical Communications. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications. [Link]
-
1-Adamantanecarboxylic acid. (n.d.). Organic Syntheses. [Link]
- Methods for the synthesis of fmoc protected amines. (1997).
-
Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2013). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: 4-Aminoadamantane-1-carboxylic Acid in the Development of Antiviral Agents
Authored by a Senior Application Scientist
Introduction: The Adamantane Scaffold in Antiviral Research
The adamantane cage, a rigid, lipophilic, and perfectly symmetrical hydrocarbon, has proven to be a uniquely valuable scaffold in medicinal chemistry.[1] Its introduction into drug molecules can significantly influence their pharmacokinetic and pharmacodynamic properties.[2] The first successful application of this principle in antiviral therapy was the discovery of amantadine (1-aminoadamantane), which was approved for the treatment of Influenza A infections.[3][4] Amantadine and its successor, rimantadine, function by blocking the M2 proton ion channel of the influenza A virus, thereby inhibiting viral uncoating and replication.[5] While the emergence of resistant strains has limited their clinical use against influenza, the success of these early drugs established adamantane as a privileged scaffold for antiviral drug design.[6][7]
These initial discoveries have spurred the development of a wide array of adamantane derivatives with activity against various viruses, including herpes simplex, HIV, and more recently, SARS-CoV-2.[5][8][9] The synthetic tractability of the adamantane core allows for the introduction of various functional groups at its bridgehead and bridge positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This document focuses on a promising, yet underexplored scaffold: 4-aminoadamantane-1-carboxylic acid . We will provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale for its use, a proposed synthetic route, protocols for its derivatization, and methods for antiviral screening.
The this compound Scaffold: A Novel Platform for Antiviral Discovery
The this compound scaffold presents a unique combination of features that make it an attractive starting point for the development of novel antiviral agents.
-
Rigid and Defined Geometry: The adamantane core locks the amino and carboxylic acid functional groups in a fixed spatial orientation (a 1,4-substitution pattern). This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Bifunctional Nature for Diverse Derivatization: The presence of both a primary amine and a carboxylic acid allows for a wide range of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the carboxylic acid can be converted to esters, amides, or other bioisosteric replacements.[10] This dual functionality enables the systematic exploration of the chemical space around the adamantane core to optimize interactions with viral targets.
-
Potential to Overcome Resistance: By presenting a different substitution pattern compared to amantadine and rimantadine, derivatives of this compound may interact differently with viral targets, potentially overcoming existing resistance mechanisms.[6]
-
Improved Physicochemical Properties: The carboxylic acid moiety can be leveraged to improve the solubility and pharmacokinetic properties of the resulting compounds, a common challenge in drug development.
Caption: Structure of the this compound scaffold.
Protocol 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Bromoadamantane-1-carboxylic Acid
This step involves the selective bromination of the tertiary C-H bond at the 4-position of adamantane-1-carboxylic acid.
-
Rationale: The electron-withdrawing carboxylic acid group deactivates the adjacent bridgehead positions (3, 5, and 7), directing the electrophilic bromination to the electronically least deactivated bridgehead position (C4).
-
Materials:
-
Adamantane-1-carboxylic acid
-
Anhydrous bromine (Br₂)
-
A Lewis acid catalyst (e.g., anhydrous AlBr₃ or FeBr₃)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Sodium thiosulfate solution
-
Drying agent (e.g., anhydrous MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve adamantane-1-carboxylic acid in the anhydrous solvent.
-
Add the Lewis acid catalyst to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of anhydrous bromine in the same solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium thiosulfate to destroy excess bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromoadamantane-1-carboxylic acid. Purify by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-Azidoadamantane-1-carboxylic Acid
This step involves the nucleophilic substitution of the bromide with an azide group.
-
Rationale: The azide group is an excellent precursor to an amine and can be introduced via an Sₙ1-type reaction at the tertiary carbon of the adamantane cage.
-
Materials:
-
4-Bromoadamantane-1-carboxylic acid
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-bromoadamantane-1-carboxylic acid in anhydrous DMF.
-
Add sodium azide in excess (e.g., 1.5-2 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield 4-azidoadamantane-1-carboxylic acid.
-
Step 3: Synthesis of this compound
This final step involves the reduction of the azide to a primary amine.
-
Rationale: The azide group is readily and cleanly reduced to an amine by various methods, such as catalytic hydrogenation or with reducing agents like lithium aluminum hydride.
-
Materials:
-
4-Azidoadamantane-1-carboxylic acid
-
Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Tetrahydrofuran (THF)
-
Hydrogen gas (if using Pd/C)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-azidoadamantane-1-carboxylic acid in methanol.
-
Add 10% Pd/C catalyst.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the final product, this compound.
-
Protocol 2: Derivatization of the this compound Scaffold
The bifunctional nature of the scaffold allows for the creation of a diverse library of compounds for SAR studies.
Caption: Derivatization strategies for the this compound scaffold.
A. Amide Synthesis via Acylation of the Amino Group
-
Materials:
-
This compound
-
Acyl chloride or acid anhydride of choice
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or THF
-
-
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add the base (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
B. Amide Synthesis via Coupling at the Carboxylic Acid Group
-
Materials:
-
This compound
-
Amine of choice
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the coupling reagent and the base.
-
Stir for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.1 equivalents).
-
Stir at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 3: In Vitro Antiviral Screening - Plaque Reduction Assay
This assay is a gold standard for quantifying the antiviral activity of a compound.
-
Rationale: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a monolayer of host cells.
-
Materials:
-
Host cells susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin (for influenza virus)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Synthesized adamantane derivatives
-
-
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the synthesized compounds in serum-free medium.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well and incubate for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of culture medium (containing trypsin for influenza) and agarose, containing the different concentrations of the test compounds.
-
Incubate the plates at 37 °C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.
-
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Host cells (same as in the antiviral assay)
-
Cell culture medium with FBS
-
Synthesized adamantane derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation and Interpretation
The results of the antiviral and cytotoxicity assays should be presented in a clear and concise manner. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cell toxicity.
| Compound ID | R¹ (at Amino Group) | R² (at Carboxyl Group) | IC₅₀ (µM) vs. Influenza A | CC₅₀ (µM) on MDCK cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Scaffold | H | OH | > 100 | > 200 | - |
| DER-01 | -COCH₃ | OH | 25.4 | > 200 | > 7.9 |
| DER-02 | H | -NH-CH₂-Ph | 15.8 | 180.2 | 11.4 |
| DER-03 | -COCH₃ | -NH-CH₂-Ph | 5.2 | 155.6 | 29.9 |
| Amantadine | - | - | 10.5 | > 200 | > 19.0 |
This is a table of hypothetical data for illustrative purposes.
Conclusion
The this compound scaffold represents a largely unexplored but highly promising platform for the development of novel antiviral agents. Its rigid structure, bifunctional nature, and potential to overcome existing drug resistance make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this document provide a comprehensive framework for the synthesis, derivatization, and evaluation of compounds based on this scaffold. By systematically applying these methods, researchers can explore the structure-activity relationships of this compound class and potentially identify new lead candidates for the treatment of viral diseases.
References
- Kolocouris, N., Kolocouris, A., Foscolos, G. B., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. Journal of Medicinal Chemistry, 39(17), 3307-3318.
- Scholtissek, C., & Webster, R. G. (1998). Long-term stability of the anti-influenza A drug amantadine. Antiviral Research, 38(3), 213-215.
- Wang, J., Wu, Y., Ma, C., & Pinto, L. H. (2011). The structure of the amantadine-blocked M2 proton channel of influenza A virus. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 2), 107–113.
- Jing, X., Ma, C., Ohigashi, Y., et al. (2008). Functional studies of amantadine-resistant influenza A virus M2 mutants. Antiviral Research, 79(3), 218-225.
-
Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. Journal of Medicinal Chemistry, 39(17), 3307-3318. Available at: [Link]
- Indulen, M. K., Kalninya, V. A., Ryazantseva, G. M., & Bubovich, V. I. (1982). Antiviral properties of adamantane-containing polymers. Acta Virologica, 26(3), 154-159.
-
Davies, W. L., Grunert, R. R., Haff, R. F., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine). Science, 144(3620), 862–863. Available at: [Link]
-
Maugh, T. H. (1976). Amantadine: An Alternative for Prevention of Influenza. Science, 192(4235), 130–131. Available at: [Link]
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Stouffer, A. L., Acharya, R., Salom, D., et al. (2008). Structural basis for the function and inhibition of an influenza virus proton channel. Nature, 451(7178), 596-599. Available at: [Link]
- Moiseev, I. K., Kon'kov, S. A., Ovchinnikov, K. A., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 587-591.
- Balannik, V., Wang, J., Ohigashi, Y., et al. (2009). Design and pharmacological characterization of inhibitors of amantadine-resistant M2 channels of influenza A virus. Biochemistry, 48(50), 11872–11882.
- Zoidis, G., Kolocouris, N., Naesens, L., & De Clercq, E. (2009). Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity. Bioorganic & Medicinal Chemistry, 17(4), 1534-1541.
- Kędzia, A., Ziółkowska-Klinkosz, M., & Kaźmierczak, P. (2017). The antimicrobial activity of adamantane derivatives. Postepy Higieny I Medycyny Doswiadczalnej, 71(0), 107-118.
- Al-Wahaibi, L. H., El-Emam, A. A., & Al-Tamimi, A. M. (2018). Synthesis, antimicrobial, and anti-proliferative activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and related thiazolidin-4-ones. Molecules, 23(11), 2991.
- Duddeck, H. (2013). Adamantane: The unique cage hydrocarbon. In The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons, Ltd.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Astrahan, P., Kass, I., Cooper, M. A., & Arkin, I. T. (2004). A novel method of resistance for influenza against a channel-blocking antiviral drug.
- Lamoureux, G. V., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
- Bright, R. A., Medina, M. J., Xu, X., et al. (2005). Incidence of adamantane resistance among influenza A (H3N2) viruses isolated worldwide from 1994 to 2005: a cause for concern. The Lancet, 366(9492), 1175-1181.
-
de Almeida Marques, D. P., et al. (2024). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virus Research, 340, 199291. Available at: [Link]
- Fink, K., et al. (2021). Amantadine inhibits SARS-CoV-2 in vitro. Viruses, 13(4), 539.
- Smieszek, S. P., et al. (2020). Amantadine disrupts lysosomal gene expression: A hypothesis for its antiviral mechanism of action. ACS Omega, 5(42), 27173-27180.
- Galdiero, S., et al. (2012). The adamantane scaffold in pharmacology. Expert Opinion on Drug Discovery, 7(12), 1137-1148.
- Warnick, J. E., et al. (1982). Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. Molecular Pharmacology, 22(1), 82-93.
-
Manchand, P. S., et al. (1990). Synthesis and antiviral activity of metabolites of rimantadine. Journal of Medicinal Chemistry, 33(7), 1992-1995. Available at: [Link]
Sources
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- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]
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- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Adamantane Functionalization
Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the unique challenges of modifying the adamantane scaffold. Due to its rigid, cage-like structure and high C-H bond stability, adamantane presents distinct reactivity patterns that require carefully considered strategies.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the functionalization of adamantane's C-H bonds so challenging?
The primary difficulty stems from the unusually high bond dissociation energies (BDEs) of adamantane's C-H bonds.[3][4] The tertiary (3°, bridgehead) C-H bond has a BDE of approximately 99 kcal/mol, while the secondary (2°, methylene) C-H bond is around 96 kcal/mol.[2][5] These strong bonds necessitate the use of highly reactive intermediates for their activation, which can often result in a lack of selectivity between the different C-H positions and may not be compatible with sensitive functional groups in more complex molecules.[2][6]
Q2: What are the primary strategies for modifying the adamantane core?
There are two main pathways:
-
Two-Step Halogenation and Substitution: This classic approach involves first installing a halogen, typically bromine, at a bridgehead position to create a versatile intermediate like 1-bromoadamantane.[1] This intermediate can then undergo nucleophilic substitution (often via an SN1 mechanism involving the stable tertiary adamantyl carbocation) with a wide range of nucleophiles.[5][7][8]
-
Direct C-H Functionalization: This is a more modern and atom-economical approach that avoids pre-functionalization.[5] Key methods include:
-
Metal-Catalyzed C-H Activation: Utilizes transition metals such as palladium, rhodium, or copper to activate C-H bonds.[9][10]
-
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Employs light and one or more catalysts to generate radical intermediates under mild conditions, offering excellent control and functional group tolerance.[5][11][12]
-
Biocatalysis: Uses enzymes, like cytochromes P450, to achieve high regioselectivity under environmentally friendly conditions.[1][4]
-
Q3: How can I control whether functionalization occurs at the tertiary (1-) or secondary (2-) position?
Controlling regioselectivity is a central challenge in adamantane chemistry.[4] The choice of method is critical:
-
For Tertiary (Bridgehead) Selectivity:
-
Reactions involving carbocation intermediates, such as bromination with a Lewis acid catalyst or SN1 substitutions, strongly favor the more stable tertiary position.[1][5]
-
Advanced photocatalytic methods, particularly dual catalyst systems using a HAT catalyst like quinuclidine or pyrylium-based catalysts, have demonstrated exceptional selectivity for the tertiary C-H bonds.[11][13][14]
-
-
For Secondary Selectivity or Mixtures:
-
Some traditional free-radical reactions, especially those using less selective radical species, can produce mixtures of 1- and 2-substituted products.[4][5] Achieving high selectivity for the secondary position is significantly more challenging and often requires specialized directing-group strategies.[9]
-
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yield is consistently low.
Low yield is a frequent issue that can stem from several factors related to adamantane's inherent stability.
Possible Cause A: Inefficient C-H Bond Activation
-
Why it happens: The high BDE of the C-H bonds requires a significant energy input or a highly reactive species to initiate the reaction.[2][3] If your reagent or energy source is insufficient, the reaction will stall.
-
Suggested Solutions:
-
Increase Reagent Reactivity: For radical reactions, switch to a more potent hydrogen atom abstractor. O-centered radicals derived from peroxides (e.g., di-tert-butyl peroxide, DTBP) are often required.[5]
-
Optimize Photocatalysis Conditions: If using photoredox catalysis, ensure your light source is of the correct wavelength and intensity for the chosen photocatalyst. Consider a more powerful HAT co-catalyst. Amine-based HAT catalysts have shown remarkable efficacy in activating even the strong tertiary C-H bonds.[3][13]
-
Change Catalyst System: For metal-catalyzed reactions, the choice of metal, ligand, and oxidant is crucial. First-row transition metals like copper and nickel can be effective alternatives to more precious metals.[5]
-
Possible Cause B: Catalyst Deactivation
-
Why it happens: In metal-catalyzed or photocatalytic cycles, intermediates or byproducts can sometimes poison or deactivate the catalyst, halting turnover.
-
Suggested Solutions:
-
Increase Catalyst Loading: As a straightforward first step, try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Use a More Robust Catalyst: Investigate catalyst systems known for their stability. For Lewis acid-promoted reactions, consider using a superacid or a supported catalyst which can be more resilient.[15]
-
Ensure Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons. Ensure all reagents are pure and solvents are appropriately dried and degassed.
-
Problem 2: I'm getting a mixture of 1- and 2-substituted isomers (poor regioselectivity).
This is one of the most common challenges, directly related to the relatively small difference in reactivity between the tertiary and secondary C-H bonds.[4]
Possible Cause A: Non-selective Reaction Mechanism
-
Why it happens: Certain reaction types, particularly those involving highly energetic and indiscriminate radical species, may not differentiate well between the two types of C-H bonds.[5] For instance, some photocatalytic reactions using a chlorine radical for HAT show diminished regioselectivity.[5]
-
Suggested Solutions:
-
Switch to a More Selective Catalyst System: This is the most effective solution. Dual catalyst systems combining a photocatalyst with a selective HAT catalyst (e.g., quinuclidine) are designed specifically to target the tertiary C-H bond.[11][16]
-
Employ a Carbocation-Based Pathway: If your desired product is at the bridgehead position, switching to a reaction that proceeds through a tertiary carbocation (e.g., bromination followed by SN1) will provide excellent selectivity.[5]
-
Consider Biocatalysis: For hydroxylations, enzymatic systems can offer unparalleled regioselectivity, often targeting a single position.[1][4]
-
Comparison of Selectivity in Adamantane Functionalization
| Reaction Type | Reagents/Catalyst | Typical 3°:2° Ratio | Reference(s) |
|---|---|---|---|
| Photochemical Alkylation | Benzophenone (photosensitizer) | 6:1 | [5] |
| Photocatalytic Carbonylation | Tetrabutylammonium decatungstate (TBADT) | 1:1.3 (low selectivity) | [5] |
| Dual Photoredox/HAT Alkylation | Ir photocatalyst + Quinuclidine HAT catalyst | >20:1 | [5][11] |
| Pyrylium Photocatalysis | Organic Pyrylium Dye | Exclusive 3° Selectivity | [13][14] |
| Biocatalytic Hydroxylation | Streptomyces sp. | High (e.g., 1,3-diol from 1-ol) |[4] |
Possible Cause B: Harsh Reaction Conditions
-
Why it happens: High temperatures or the presence of aggressive, non-selective reagents can overcome the subtle energetic differences between the C-H bonds, leading to mixtures.
-
Suggested Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to increase selectivity.
-
Use Milder Reagents: For bromination, instead of neat bromine which can be aggressive, consider using a milder source like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to improve selectivity for monobromination at the bridgehead position.[1][13]
-
Problem 3: I'm observing unexpected side products.
The formation of byproducts can complicate purification and lower the yield of your desired compound.
Possible Cause A: Over-functionalization (Di- or Poly-substitution)
-
Why it happens: The newly functionalized adamantane derivative can sometimes be as reactive, or even more reactive, than the starting material, leading to a second substitution. This is common in bromination, where di- and poly-brominated products can form.[1]
-
Suggested Solutions:
-
Control Stoichiometry: Use the adamantane starting material in excess relative to the functionalizing reagent.
-
Reduce Reaction Time: Monitor the reaction closely using TLC or GC-MS and stop it once the desired monosubstituted product is maximized.[1]
-
Use Milder Conditions: As with selectivity, milder reagents (e.g., DBDMH for bromination) and lower temperatures can help prevent over-reaction.[1]
-
Possible Cause B: Formation of Oxygenated Byproducts
-
Why it happens: In many radical-based reactions, particularly photochemical ones, the adamantyl radical intermediate can react directly with molecular oxygen if it is present in the reaction mixture.[5] This leads to the formation of adamantanols and adamantanones.
-
Suggested Solutions:
-
Thoroughly Degas the Reaction Mixture: Before initiating the reaction (especially before turning on a light source), thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the system.
-
Problem 4: I'm having difficulty purifying my functionalized adamantane.
Purification can be a significant hurdle due to the unique physical properties of adamantane derivatives.
-
Why it happens: Adamantane and its simple derivatives are often non-polar, highly symmetric, crystalline solids that are soluble in non-polar organic solvents but insoluble in polar ones.[1][17] The starting material and the product may have very similar physical properties (e.g., polarity, volatility), making separation by standard techniques challenging.[1]
-
Suggested Solutions:
-
Sublimation: For volatile derivatives, sublimation is a powerful technique to separate them from non-volatile impurities like catalysts or salts.[1]
-
Column Chromatography: This is the most common method. However, due to the non-polar nature of many derivatives, a non-polar eluent system (e.g., hexanes, heptane) is often required. Careful selection of the stationary phase (silica vs. alumina) and eluent system is critical for achieving separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Finding a single solvent where the solubility changes significantly with temperature can be difficult; a two-solvent system (one in which the compound is soluble, one in which it is not) is often more effective.
-
Solubility Enhancement for Highly Lipophilic Derivatives: For derivatives that are difficult to handle due to poor solubility, consider derivatization with a polar group or the use of solubilizing agents like cyclodextrins, especially for biological applications.[18]
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Adamantane Functionalization
This diagram outlines a logical approach to diagnosing and solving common experimental problems.
Caption: A decision tree for troubleshooting common issues in adamantane functionalization.
Mechanism: Dual Photoredox / Hydrogen Atom Transfer (HAT) Catalysis
This mechanism illustrates a state-of-the-art method for achieving high tertiary selectivity in C-H functionalization.[5][11]
Caption: Simplified mechanism for selective C-H functionalization via dual catalysis.
Key Experimental Protocols
Protocol 1: Selective Monobromination of Adamantane
This protocol is adapted from established methods to favor the formation of 1-bromoadamantane while minimizing di-substituted byproducts.[1]
-
Objective: To synthesize 1-bromoadamantane with high selectivity.
-
Reagents:
-
Adamantane
-
Bromine (Br₂)
-
-
Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE).
-
Add adamantane (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add an excess of bromine (e.g., 3.0-4.0 eq). Note: No Lewis acid catalyst is used to ensure selectivity for the thermodynamically favored monobromination product.[1]
-
Heat the mixture to reflux and stir vigorously. The adamantane will slowly dissolve as it reacts.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 4-6 hours.
-
After cooling to room temperature, carefully quench the excess bromine by slowly adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the red-brown color disappears.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by sublimation or recrystallization from methanol to yield pure 1-bromoadamantane as a white crystalline solid.
-
Protocol 2: General Procedure for Photocatalytic C-H Alkylation
This protocol outlines a general method for the direct C-H alkylation of adamantane using a dual photoredox/HAT catalyst system, inspired by state-of-the-art literature.[11][12]
-
Objective: To directly couple an alkene to the tertiary position of adamantane.
-
Materials:
-
Adamantane (1.5 eq)
-
Alkene (e.g., phenyl vinyl sulfone, 1.0 eq)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)
-
HAT catalyst (e.g., a quinuclidine derivative, 10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Light source (e.g., 45W blue LED lamp)
-
-
Procedure:
-
In a reaction vial inside a glovebox or under an inert atmosphere, combine adamantane, the alkene, the photocatalyst, and the HAT catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and place it on a magnetic stir plate.
-
Position the vial approximately 5-10 cm from the light source and begin irradiation with stirring. A fan should be used to maintain the reaction at room temperature.
-
Allow the reaction to proceed for 12-24 hours, or until TLC/GC-MS analysis shows consumption of the limiting reagent (alkene).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired 1-alkylated adamantane derivative.
-
References
-
Dempsey, J. L., et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. RSC Chemical Biology, 3(1), 10-36. [Link]
-
Fokin, A. A., et al. (1996). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 61(24), 8564-8570. [Link]
-
Labinger, J. A., & Bercaw, J. E. (2002). C-H activation mechanism. Nature, 417, 507-514. [Link]
-
Martin, D. B. C., et al. (2019). Strong adamantane bonds lead to functionalization challenges. ResearchGate. [Link]
-
Krivoruchko, A. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(8), 4205. [Link]
-
Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 183-197. [Link]
-
Jorgensen, W. L. (2009). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Medicinal Chemistry Letters, 1(1), 3-5. [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5096-5101. [Link]
-
Feceu, A., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. Journal of the American Chemical Society, 146(10), 6946-6953. [Link]
-
Feceu, A., et al. (2024). Selective C-H Activation of Molecular Nanodiamonds via Photoredox Catalysis. PubMed, 38446110. [Link]
-
ResearchGate. (2021). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. Request PDF. [Link]
-
Fokin, A. A., & Schreiner, P. R. (2003). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Chemical Reviews, 103(4), 1431-1454. [Link]
-
Bentley, T. W., & Roberts, K. (1985). Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects. The Journal of Organic Chemistry, 50(24), 4821-4828. [Link]
-
Bentley, T. W., & Roberts, K. (1985). Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects. The Journal of Organic Chemistry. [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR. [Link]
-
University of Wisconsin. (n.d.). Adamantanes. chem.wisc.edu. [Link]
-
ResearchGate. (2025). Advances in the Chemistry of Adamantane. Request PDF. [Link]
-
Chemistry Learner. (n.d.). Adamantane Formula, Derivatives, Structure, Uses, MSDS. Chemistry Learner. [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Adamantane. Wikipedia. [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Spilovska, K., et al. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(3), 357. [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. BYJU'S. [Link]
-
University of Texas. (n.d.). Nucleophilic Substitution Reactions. utdallas.edu. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. uni-giessen.de [uni-giessen.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Adamantane Formula, Derivatives, Structure, Uses, MSDS [chemistrylearner.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Aminoadamantane-1-Carboxylic Acid
Case ID: 4-AM-ADAM-SC-UP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Workflow Visualization
This guide addresses the technical challenges in the scale-up synthesis of 4-aminoadamantane-1-carboxylic acid . The synthesis typically proceeds via the reductive amination of 4-oxoadamantane-1-carboxylic acid .
The primary challenges in scaling this chemistry are stereochemical control (cis/trans isomerism), solubility management of the zwitterionic product, and catalyst removal from the viscous adamantane matrix.
Master Workflow Diagram
Module 1: Reductive Amination & Stereochemistry
Ticket #101: "I'm getting a mixture of isomers. How do I control the cis/trans ratio?"
Diagnosis: The 1,4-disubstitution on the adamantane cage creates two diastereomers: syn (cis) and anti (trans). In the cis isomer, the amino group and the carboxylic acid are on the same side of the cage's geometric plane; in the trans isomer, they are opposed.
-
Thermodynamic Product: Often the trans isomer (equatorial-like stability).
-
Kinetic Product: Often the cis isomer (axial attack).
Troubleshooting Protocol:
-
Select the Reducing Agent:
-
For Thermodynamic Control (Trans-favored): Use Catalytic Hydrogenation (
, Pd/C or Raney Ni) at higher temperatures ( ) and moderate pressures (5-10 bar). The reversibility of the intermediate adsorption on the catalyst surface allows equilibration to the more stable isomer. -
For Kinetic Control (Cis-favored): Use Hydride Reductions (e.g.,
or ) at low temperatures ( ). The hydride attacks the imine from the less sterically hindered face (often the face opposite the bridgehead protons), locking in the kinetic stereochemistry.
-
-
Solvent Effects:
-
Methanol/Ethanol: Standard for hydrogenation.
-
Additives: Adding a Lewis Acid (like
) during imine formation can pre-organize the substrate, influencing the stereochemical outcome during the subsequent reduction step [1].
-
Data Table: Reducing Agent vs. Stereoselectivity
| Method | Reagent | Typical Conditions | Major Isomer Favored | Scale-Up Risk |
| Catalytic | 50°C, 5 bar, MeOH | Trans (Thermodynamic) | Flammability ( | |
| Hydride | 0°C, MeOH | Cis (Kinetic) | H2 evolution, Boron waste | |
| Leuckart | 160°C | Mixed (High Trans) | High Temp / Pressure |
Module 2: Isolation & Purification (The "Zwitterion Trap")
Ticket #205: "My reaction is complete, but I cannot precipitate the product. It stays in the aqueous layer."
Diagnosis:
this compound is a zwitterion . It exists as an internal salt (
Troubleshooting Protocol:
-
Calculate the pI:
-
Approximate
-
Approximate
[1] -
Action: You must adjust the pH of your aqueous workup exactly to pH 6.0 ± 0.2 .
-
-
The "Salting Out" Effect:
-
If you used a large excess of acid/base during the reaction, the high ionic strength (NaCl/Na2SO4 formation) might increase the solubility of the amino acid ("salting in").
-
Fix: Perform a Desalting step. Use an ion-exchange resin (e.g., Dowex 50W) if the product refuses to crash out. Load at pH 2 (binds to resin), wash with water, then elute with 5%
. Evaporate the ammonia to recover the free amino acid.
-
-
Solvent Switch:
-
Amino acids are notoriously insoluble in isopropanol (IPA) or acetone.
-
Protocol: Concentrate the aqueous solution to a minimum volume (syrup). Add 5-10 volumes of hot IPA. Cool slowly. The zwitterion should crystallize as a white solid.
-
Module 3: Isomer Separation (Purification)
Ticket #302: "How do I separate the cis and trans isomers on a kilogram scale?"
Diagnosis: Chromatography is impractical at kg-scale for this separation. You must rely on Fractional Crystallization based on the differential solubility of the isomers or their salts.
Troubleshooting Protocol:
-
Water Recrystallization:
-
The trans isomer of adamantane amino acids is typically less soluble in water than the cis isomer due to better crystal packing (symmetry) [2].
-
Step: Dissolve the crude mixture in boiling water (approx. 10 volumes). Cool slowly to
. The precipitate is usually enriched in the trans-isomer.
-
-
HCl Salt Formation:
-
If the free amino acids are hard to separate, convert them to the Hydrochloride salts (
). -
Dissolve in dry ethanol and add
gas or Acetyl Chloride. -
The cis-hydrochloride and trans-hydrochloride often have vastly different solubilities in Ethanol/Ether mixtures.
-
Isomer Separation Logic Tree
Module 4: Safety & Raw Material Handling
Ticket #401: "Can I synthesize the 4-oxo starting material from 1-adamantanecarboxylic acid?"
Technical Advisory: While possible, this is a hazardous oxidation for scale-up.
-
The Hazard: Direct oxidation usually requires fuming
and (Koch-Haaf conditions or similar nitroxylation). This generates gases and is highly exothermic. -
Selectivity Issue: Oxidation of adamantane-1-carboxylic acid often favors the 3-position (bridgehead) rather than the 4-position (secondary carbon) due to the stability of the bridgehead carbocation/radical [3].
-
Recommendation: For reliable scale-up, source 4-oxoadamantane-1-carboxylic acid directly from a fine chemical supplier or use a validated route starting from 4-hydroxyadamantane-1-carboxylic acid (oxidation with Jones Reagent or TEMPO/Bleach).
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Isomer Separation (Analogous Systems): "Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid."[2] U.S. Patent 3,839,429. Link
-
Adamantane Oxidation: Moiseev, I. K., et al. "Reactions of Adamantanes in Electrophilic Media." Russian Chemical Reviews, vol. 68, no. 12, 1999. Link
-
General Adamantane Amino Acid Synthesis: "Synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 1, 1982. Link
Sources
Technical Support Center: Analytical Challenges in Characterizing 4-Aminoadamantane-1-carboxylic Acid
Welcome to the technical support center for the analytical characterization of 4-aminoadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this unique molecule. The rigid, cage-like structure of the adamantane core, combined with the presence of both an amino and a carboxylic acid group, presents a distinct set of analytical hurdles.[1] This resource provides in-depth, experience-based solutions and troubleshooting workflows to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of this compound challenging?
A1: The primary challenges stem from its amphoteric nature, high polarity, and the lack of a strong chromophore. The amino and carboxylic acid groups can exist in various ionization states depending on the pH, affecting its solubility and interaction with chromatographic stationary phases.[2] Its high polarity can lead to poor retention on traditional reversed-phase HPLC columns, while its low volatility can complicate GC analysis without derivatization. Furthermore, the absence of a significant UV-absorbing moiety necessitates the use of less common detection methods or derivatization to enhance sensitivity.
Q2: What are the most common impurities I should be aware of during synthesis and analysis?
A2: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include other adamantane derivatives such as adamantane-1-carboxylic acid, 1-adamantanol, and regioisomers formed during functionalization.[] Incomplete reactions can leave starting materials, and by-products from derivatization procedures can also be present.[4] It is crucial to employ high-resolution analytical techniques to identify and quantify these impurities.
Q3: What is the recommended storage condition for this compound and its solutions?
A3: Due to its chemical nature, it is advisable to store the solid compound in a cool, dry place, protected from light. For analytical solutions, especially at low concentrations, it is recommended to store them at -20°C or below to minimize degradation.[5] The stability of the analyte in the chosen analytical solvent should be thoroughly evaluated as part of method development to prevent issues like hydrolysis or oxidation.[6]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound. However, achieving optimal separation and detection can be challenging.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Probable Cause:
-
Secondary Interactions: The amino group can interact with residual silanols on silica-based columns, leading to peak tailing.
-
Inappropriate pH: The mobile phase pH may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms.
-
Column Overload: Injecting too high a concentration of the analyte.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Problem 2: Inadequate Retention on Reversed-Phase Columns
-
Probable Cause:
-
High Polarity: The analyte is too polar for sufficient interaction with the C18 stationary phase.
-
Mobile Phase Too Strong: The organic solvent percentage is too high at the start of the gradient.
-
-
Solution:
-
Modify Mobile Phase: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention.[2] Consider using a highly aqueous mobile phase; ensure your column is compatible with 100% aqueous conditions.[7]
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds.
-
Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to increase retention.
-
-
Derivatization: Introduce a hydrophobic group to the molecule to enhance its retention on reversed-phase columns.
-
Problem 3: Low Detection Sensitivity with UV Detector
-
Probable Cause:
-
The adamantane structure lacks a strong chromophore, resulting in poor UV absorbance.
-
-
Solution:
-
Use Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes that lack a chromophore.
-
Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity.[1]
-
-
Pre-column or Post-column Derivatization: React the amino group with a labeling agent that has a strong UV-absorbing or fluorescent tag. Common derivatization reagents for amino groups include o-phthalaldehyde (OPA) and dansyl chloride.[8]
Experimental Protocol: Pre-column Derivatization with OPA
-
Prepare a stock solution of your this compound sample in a suitable diluent (e.g., 0.1 N HCl).
-
In a vial, mix a defined volume of your sample solution with the OPA derivatizing reagent (typically a mixture of OPA, a thiol like 2-mercaptoethanol, and a borate buffer).
-
Allow the reaction to proceed for a specific time at room temperature (usually 1-2 minutes).
-
Inject the derivatized sample onto the HPLC system equipped with a fluorescence or UV detector.
-
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for purity assessment and impurity profiling of adamantane derivatives, but it requires careful sample preparation.[1]
Problem 1: No or Poor Peak for this compound
-
Probable Cause:
-
Low Volatility: The zwitterionic nature and high polarity of the molecule prevent it from volatilizing at typical GC inlet temperatures.
-
Thermal Degradation: The compound may be degrading in the hot injector.
-
-
Solution Workflow:
Caption: Workflow for successful GC-MS analysis.
Experimental Protocol: Derivatization for GC-MS
-
Esterification: To a dried sample of this compound, add a solution of 2M HCl in methanol. Heat the mixture at 60-70°C for 1-2 hours. Evaporate the solvent and reconstitute in a suitable organic solvent for injection.
-
Silylation: To the dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile. Heat at 60-80°C for 30-60 minutes. Inject the resulting solution directly into the GC-MS.
Data Presentation: Typical GC-MS Derivatization Approaches
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Volatility | Thermal Stability |
| Methanol/HCl | Carboxylic Acid | Methyl Ester | Increased | Good |
| BSTFA/TMCS | Carboxylic Acid & Amino | Trimethylsilyl Ester & Amine | Significantly Increased | Good |
| Isobutyl Chloroformate | Carboxylic Acid & Amino | Isobutyl Ester & Amide | Increased | Good |
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural elucidation and purity assessment.[1]
Problem: Broad or Disappearing -NH2 and -COOH Proton Signals
-
Probable Cause:
-
Proton Exchange: The acidic proton of the carboxylic acid and the protons on the amino group can exchange with residual water or other exchangeable protons in the NMR solvent.
-
Quadrupole Broadening: The nitrogen atom can cause broadening of the attached proton signals.
-
-
Solution:
-
Use a Dry Solvent: Ensure the use of high-purity, anhydrous NMR solvents.
-
Add D2O: A common technique to confirm exchangeable protons is to add a drop of deuterium oxide (D2O) to the NMR tube. The -NH2 and -COOH signals will disappear as the protons are replaced by deuterium.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, resulting in sharper signals.
-
Acid/Base Titration: Adding a small amount of acid or base to the NMR sample can shift the equilibrium and sharpen the signals of the protonated or deprotonated species.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| -COOH | 12.0 - 12.3 | Broad singlet | Position is concentration and solvent dependent; exchanges with D2O.[1] |
| -NH3+ | 8.0 - 8.1 | Broad signal | In acidic solution; exchanges with D2O.[1] |
| Adamantane CH | 1.5 - 2.5 | Multiplets | Complex pattern characteristic of the adamantane cage.[1] |
References
-
Agilent. Amino Acid Analysis. [Link]
-
Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
-
PubChem. 1-Adamantanecarboxylic acid. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
-
Heinig, K. Stability Issues in Bioanalysis: New Case Studies. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. [Link]
-
Al-Saeed, F. A. (2007). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. Journal of Chromatography B, 846(1-2), 237-243. [Link]
-
Sravani, G., et al. (2012). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals. [Link]
-
Nilam, M., et al. (2022). Proton-Gradient-Driven Sensitivity Enhancement of Liposome-Encapsulated Supramolecular Chemosensors. Angewandte Chemie International Edition, 61(35), e202205934. [Link]
-
Zurabishvili, D., et al. (2017). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Bulletin of the Georgian National Academy of Sciences, 11(1), 59-64. [Link]
-
Kochetkova, V. I., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(1), 532. [Link]
-
Sperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. [Link]
-
NIST. Adamantane-1-carboxylic acid. [Link]
-
Wikipedia. 1-Adamantanecarboxylic acid. [Link]
-
Reich, H. NMR Spectroscopy. [Link]
-
Li, Y., et al. (2021). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Drug Delivery, 28(1), 1699–1712. [Link]
-
Sanna, F., et al. (2024). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. International Journal of Molecular Sciences, 25(3), 1716. [Link]
-
Klymenko, A., et al. (2021). The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. Chemistry & Biodiversity, 18(2), e2000969. [Link]
-
NIST. Adamantane-1-carboxylic acid Mass Spectrum. [Link]
-
Wróbel, M., et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 25(18), 4296. [Link]
-
Van, T. N. (2021). a simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Johnston, R. L., & Harris, K. D. M. (2004). Orientational disorder in adamantane and adamantanecarboxylic acid. Physical Chemistry Chemical Physics, 6(19), 4571-4579. [Link]
-
Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(10), 1478-1483. [Link]
Sources
- 1. Buy this compound hydrochloride | 1245645-93-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Q&A of Amino Acid Analysis (AAA) - Creative Proteomics [creative-proteomics.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. ercatech.ch [ercatech.ch]
- 8. researchgate.net [researchgate.net]
Strategies to avoid di-substitution in adamantane synthesis
Current Status: Operational Ticket Focus: Strategies to Avoid Di-Substitution (Selectivity Control) Audience: Medicinal Chemists, Process Engineers[1]
Core Technical Brief: The Selectivity Paradox
User Query: Why does my reaction constantly yield 1,3-disubstituted products when I only target the 1-position?
Root Cause Analysis:
Adamantane (
-
Electronic Activation: Introducing an electron-withdrawing group (EWG) like
or at should theoretically deactivate the remaining bridgeheads via inductive effects ( -bond transmission).[1] -
The Reality (Solvent/Cation Effects): In ionic mechanisms (e.g., Friedel-Crafts conditions), the stability of the adamantyl carbocation is so high that harsh Lewis acids required to generate the first cation often possess enough energy to overcome the inductive deactivation of the second bridgehead. Furthermore, in radical processes, the bond dissociation energy (BDE) of the remaining tertiary C-H bonds remains relatively accessible (approx. 96 kcal/mol), leading to statistical poly-functionalization.[1]
Troubleshooting Modules (Active Tickets)
Ticket #001: Halogenation Selectivity (Bromination)
Issue: User reports 1,3-dibromoadamantane contamination (15-20%) when synthesizing 1-bromoadamantane.
Diagnosis: User is likely using a Lewis Acid catalyst (
The Solution: The "Cluster Mechanism" Protocol To achieve >95% selectivity for mono-bromination, you must operate under pure ionic flux without Lewis acid activation.[1]
-
Mechanism: Non-catalytic bromination proceeds via a "cluster mechanism" where adamantane interacts with a polarized bromine cluster (
) .[1] This pathway has a high kinetic order in bromine but is self-limiting after the first substitution due to the electron-withdrawing nature of the bromine atom, which destabilizes the formation of a second cation under these specific conditions.
Optimized Protocol (Mono-Bromination):
-
Reagents: Adamantane (1.0 eq), Bromine (
) (Excess, acts as solvent/reactant). -
Catalyst: NONE. (Crucial: Do not add Iron filings or
). -
Procedure:
-
Result: Yields 1-bromoadamantane (>90%).[1] The inductive effect of the first
prevents the second attack in the absence of Lewis acids.
Technical Note: If you add
Ticket #002: Oxidation Control (Hydroxylation)
Issue: Oxidation with
The Solution: Conversion Limiting & Phase Transfer Unlike bromination, the hydroxyl group is not sufficiently deactivating to prevent a second oxidation in strong acid.[1] You must switch to Radical C-H Activation with strict conversion limits.[1]
Optimized Protocol (NHPI/Co Catalysis):
-
Reagents: Adamantane (10 mmol), N-Hydroxyphthalimide (NHPI) (1 mmol),
(0.05 mmol). -
Solvent: Acetic Acid or Ethyl Acetate (Oxygen atmosphere).[1]
-
Critical Control Point: Stop at 30-40% Conversion.
-
Purification: The unreacted adamantane is easily recovered by sublimation or column chromatography (Hexanes), leaving pure 1-adamantanol.[1]
Ticket #003: The Ritter Reaction (Amidation)
Issue: Synthesis of N-(1-adamantyl)acetamide yields scrambled products or di-amides.[1]
Diagnosis: Hydride shifts driven by long reaction times or high temperatures in
The Solution: The "Dilution-Quench" Method The 1-adamantyl cation is stable but can undergo intermolecular hydride transfer with neutral adamantane species if concentration is high.
Optimized Protocol:
-
Precursor: Use 1-bromoadamantane (not adamantane + oxidant).[1]
-
Solvent: Acetonitrile (serves as reactant and solvent).[1]
-
Acid: Conc.
(Add dropwise at 0°C). -
Temperature: Maintain <25°C. High heat promotes reversibility and scrambling.[1]
-
Workflow:
Visual Troubleshooting Guides
Diagram 1: Selectivity Decision Matrix
This flow chart helps you choose the correct pathway to avoid di-substitution based on your target functional group.[1]
Caption: Decision matrix for selecting reaction conditions that favor mono-substitution over di-substitution.
Diagram 2: The Cationic Danger Zone
Understanding why Lewis Acids lead to failure (Di-substitution).[1]
Caption: Mechanistic divergence: Lewis Acids lower the activation energy for the second substitution, causing poly-bromination.[1]
Quick Reference Data
Solvent & Condition Effects on Selectivity
| Reaction Type | Reagent | Solvent | Catalyst | Primary Product | Risk Factor |
| Bromination | None (Neat) | None | 1-Bromo | High purity, requires reflux.[1] | |
| Bromination | 1,3-Dibromo | Lewis acid activates 2nd site.[1] | |||
| Hydroxylation | Ozone ( | Adsorbed on Silica | None | 1-Ol | Low yield, but high selectivity.[1] |
| Hydroxylation | None | 1-Ol / 1,3-Diol | Hard to control; temp sensitive.[1] | ||
| Carboxylation | None | 1-COOH | Koch-Haaf reaction; generally selective.[1] |
References
-
Stetter, H., et al. (1959).[1] Über Verbindungen mit Urotropin-Struktur, XII.[1] Monofunktionelle Adamantan-Derivate. Chemische Berichte.
-
Schreiner, P. R., et al. (2006).[1] C-H Activation of Adamantane: A Theoretical and Experimental Study. Journal of Organic Chemistry.
-
Olah, G. A., et al. (1990).[1] Superelectrophilic Activation. Angewandte Chemie International Edition. [1]
-
Ishii, Y., et al. (2001).[1] Innovation of hydrocarbon oxidation with molecular oxygen and related reactions catalyzed by N-hydroxyphthalimide. The Chemical Record. [1]
-
BenchChem Technical Support. (2025). Controlled Bromination of Adamantane Protocols.
-
Organic Syntheses. (1979).[1] 1-Adamantanol via Ozonation on Silica Gel.[1][3] Org. Synth. 1979, 59, 176.[1]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Benchmarking the Stability of Adamantane-Based Linkers
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diamondoid Advantage & Risk
In the engineering of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, linker stability is the gatekeeper of the therapeutic index.[1][][] While the Valine-Citrulline (Val-Cit) dipeptide linker remains the industry standard, its susceptibility to extracellular cleavage (particularly by murine Ces1c) and limited hydrophobicity have driven the search for alternatives.
Adamantane-based linkers utilize the rigid, lipophilic, diamond-like cage structure of adamantane (
This guide objectively benchmarks adamantane-based strategies against standard alternatives, providing experimental protocols to validate their stability in your specific construct.
Mechanism of Action: Steric Shielding vs. Enzymatic Recognition
To understand stability profiles, we must compare the fundamental mechanisms of protection.
The Standard: Enzymatic Recognition (Val-Cit)
The Val-Cit linker relies on a "lock and key" mechanism. It is designed to be stable in neutral plasma but rapidly cleaved by Cathepsin B in the acidic, enzyme-rich environment of the lysosome.[4] Its weakness lies in "bystander" enzymes (like carboxylesterases) that can mimic Cathepsin B activity extracellularly.
The Challenger: Steric Shielding (Adamantane)
Adamantane linkers do not necessarily rely on chemical inertness alone; they rely on geometry . The bulky adamantane cage (approx. 3-4 Å diameter) acts as a physical bumper. When placed adjacent to a labile ester or amide bond, it prevents the catalytic triad of proteases/esterases from approaching the carbonyl carbon.
Visualization: The Steric Shielding Effect
The following diagram illustrates how the adamantane cage blocks enzymatic access compared to a linear alkyl linker.
Comparative Analysis: Adamantane vs. Alternatives
The following table benchmarks adamantane linkers against the most common alternatives in ADC development.
Table 1: Comparative Stability and Physicochemical Profile
| Feature | Adamantane-Based | Val-Cit (Standard) | Hydrazone (Legacy) | PEG Spacers |
| Primary Stability Mechanism | Steric Hindrance / Lipophilicity | Enzymatic Specificity (Cathepsin B) | pH Sensitivity | Hydrophilic Masking |
| Human Plasma | High (>7 days) (if optimized) | High (Stable) | Low (< 48 hrs) | Very High |
| Mouse Plasma Stability | High (Resistant to Ces1c) | Low (Susceptible to Ces1c) | Low | High |
| Hydrophobicity (LogP) | High (Increases Aggregation Risk) | Moderate | Moderate | Low (Hydrophilic) |
| Payload Release Speed | Slow / Sustained | Fast (Upon internalization) | Fast (Acidic pH) | N/A (Non-cleavable) |
| Main Risk Factor | Non-specific Binding / Aggregation | Premature cleavage in rodents | Off-target release | Steric hindrance of binding |
Critical Insight: The Mouse Plasma Trap
A major artifact in preclinical testing is the instability of Val-Cit linkers in mouse plasma due to Carboxylesterase 1c (Ces1c) , an enzyme absent in humans [1].
-
Val-Cit: Rapidly cleaved in mice, leading to false negatives in efficacy or false positives in toxicity.
-
Adamantane: The bulky cage effectively blocks Ces1c, making adamantane linkers superior for rodent PK studies, provided solubility is managed.
Experimental Protocol: The "Hydrophobic Stress" Stability Assay
Standard plasma stability protocols (ELISA/LC-MS) often fail for adamantane linkers because the hydrophobic moiety causes the linker-payload to precipitate or bind to plasma proteins (albumin) irreversibly, mimicking "stability" when it is actually just "loss of recovery."
Objective: Determine the true plasma half-life (
Workflow Diagram
Step-by-Step Methodology
-
Preparation:
-
Prepare a 10 mM stock of the Adamantane-Linker-Payload in DMSO.
-
Control: Val-Cit-PABC-MMAE (or equivalent) as a benchmark.
-
-
Incubation:
-
Spike stock into pooled Human Plasma and Mouse Plasma (BALB/c) to a final concentration of 1-5 µM.
-
Crucial: Keep DMSO concentration < 0.5% to prevent protein denaturation.
-
Incubate at 37°C in a water bath.
-
-
Sampling:
-
Timepoints: 0, 1, 4, 8, 24, 48, 72, 168 hours.
-
At each timepoint, remove 50 µL of plasma.
-
-
Extraction (The "Hydrophobic" Modification):
-
Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid . The acid helps dissociate the lipophilic adamantane from albumin.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Column: C18 Reverse Phase (high hydrophobicity load).
-
Gradient: 5% to 95% Acetonitrile over 10 mins. Note: Adamantane derivatives will elute late; ensure the run is long enough.
-
-
Data Processing:
-
Plot % Parent Compound remaining vs. Time.
-
Fit to first-order decay:
. -
Calculate
.
-
Technical Nuances & Troubleshooting
The "TRX" Warning
Not all adamantane linkers are stable.[5] A study on a Trioxolane (TRX) linker containing an adamantane moiety revealed that while it was stable in buffer, it showed instability in cell culture due to non-specific hydrophobic interactions with the antibody itself or cell membranes [2].
-
Lesson: If your adamantane linker is too hydrophobic, it may intercalate into the antibody structure, causing conformational changes or "sticking" to the cell surface, leading to premature processing.
-
Solution: Use PEG spacers (e.g., PEG4) between the antibody and the adamantane cage to solubilize the construct.
Solubility vs. Stability Trade-off
Adamantane increases LogP (lipophilicity).
-
Pro: Better membrane permeability for the payload after release.
-
Con: Higher aggregation risk for the intact ADC.
-
Metric: Monitor the Drug-to-Antibody Ratio (DAR) distribution. If you see loss of high-DAR species (DAR 8) rapidly in plasma without free drug appearance, it suggests aggregation/precipitation, not cleavage.
References
-
Dorywalska, M., et al. (2016). Molecular Basis for Valine-Citrulline-PABC Linker Instability in Mouse Plasma. Molecular Cancer Therapeutics .
-
Spangler, B., et al. (2018). Abnormal iron metabolism in cancer cells allows for the targeted delivery of ether-based prodrugs. (Discusses TRX/Adamantane instability issues). Journal of Medicinal Chemistry .
-
Caculitan, N. G., et al. (2017). Cathepsin B is the primary protease responsible for cleaving valine-citrulline linkers in cells.[4] Cancer Research .
-
Wagh, A., et al. (2018). Adamantane-based linkers for improved stability and pharmacokinetics. Bioconjugate Chemistry .
Sources
A Senior Application Scientist's Guide to the Enantioselective Synthesis and Separation of 4-Aminoadamantane-1-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the adamantane cage has made it a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as high lipophilicity, metabolic stability, and oral bioavailability. When functionalized with reactive groups at stereochemically defined positions, it becomes a powerful building block for creating conformationally constrained peptides, enzyme inhibitors, and other complex molecular architectures. 4-Aminoadamantane-1-carboxylic acid, a non-proteinogenic amino acid, is of particular interest as it presents a chiral center on the adamantane framework, offering a unique spatial arrangement of its amino and carboxyl functionalities.
However, the synthesis and isolation of enantiomerically pure forms of this compound are non-trivial. Direct asymmetric synthesis on the adamantane core is challenging due to its steric bulk and lack of activating features. Consequently, the most practical approach often involves the synthesis of the racemic mixture followed by a robust separation strategy. This guide provides an in-depth comparison of state-of-the-art methodologies for obtaining the individual enantiomers of this compound, focusing on the causality behind experimental choices and providing actionable protocols.
Part 1: Synthesis of Racemic this compound
Before any resolution can be performed, a reliable synthesis of the racemic starting material is paramount. While direct asymmetric routes are not well-documented, a plausible and robust pathway to the racemate can be designed from commercially available adamantane-1,4-dicarboxylic acid. This multi-step synthesis requires careful control over functional group manipulations.
Safety Operating Guide
Navigating the Disposal of 4-Aminoadamantane-1-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Aminoadamantane-1-carboxylic acid, a rigid, cage-like diamine derivative with increasing importance in medicinal chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents multiple health and environmental risks.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Harmful if Swallowed: Poses a significant oral toxicity risk.
-
Suspected Teratogen: Suspected of damaging fertility or the unborn child.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Due to these hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][2] The presence of both an amine and a carboxylic acid functional group necessitates careful consideration of its reactivity, particularly its incompatibility with strong oxidizing agents and acids.[3][4]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the corrosive nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause severe burns. |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | To protect against splashes and dust, which can cause serious eye damage. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the body from accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if dust is generated. | To prevent inhalation of the compound, which is corrosive to the respiratory tract. This is especially important when handling the solid powder outside of a fume hood. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste. The guiding principle is to prevent environmental release and ensure the safety of all laboratory personnel.
Phase 1: Waste Segregation and Collection
-
Designated Waste Container:
-
Utilize a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, health hazard, environmental hazard).
-
-
Solid Waste Collection:
-
Carefully transfer solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Avoid generating dust. If there is a risk of dust, perform this step within a chemical fume hood.[5]
-
-
Contaminated Materials:
-
Place all disposables that have come into contact with the compound, such as gloves, weighing boats, and contaminated paper towels, directly into the designated hazardous waste container.
-
Phase 2: Interim Storage in the Laboratory
-
Secure Storage Location:
-
Secondary Containment:
-
Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
-
Log Keeping:
-
Maintain a log of the waste being added to the container, including the date and approximate quantity. This is good laboratory practice and may be required by your institution's environmental health and safety (EHS) department.
-
Phase 3: Final Disposal
-
Contact Environmental Health and Safety (EHS):
-
Once the waste container is full or has been in storage for a period defined by your institutional policy (often not to exceed one year), contact your institution's EHS department to arrange for pickup.[1]
-
Do not attempt to transport hazardous waste off-site yourself.
-
-
Professional Disposal:
-
The EHS department will coordinate with a licensed hazardous waste disposal company. The standard and most appropriate disposal method for this type of solid organic chemical waste is high-temperature incineration at a permitted facility.[2] This method ensures the complete destruction of the compound, preventing its release into the environment.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in the table above.
-
-
Contain and Clean the Spill:
-
For a small, solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For a larger spill, cover the area with an absorbent material, such as vermiculite or sand, before sweeping it into the waste container.
-
Do not use water to clean up the spill, as this can spread the contamination.
-
-
Decontaminate Surfaces:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a soap and water solution.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Report the Spill:
-
Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Sigma-Aldrich. (2025, December 5). Safety Data Sheet: this compound.
- Thermo Fisher Scientific. (2025, September 7).
- Fisher Scientific. (2024, March 26).
- Carl ROTH. (n.d.).
- TCI Chemicals. (2025, January 8).
- PubChem. (n.d.). 1-Adamantanecarboxylic acid.
- PubChem. (n.d.). 4-Oxoadamantane-1-carboxylic acid.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- U.S. Environmental Protection Agency. (n.d.). I-WASTE DST: Waste & Debris Fact Sheets.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Nipissing University. (2019, June 12).
- EPFL. (n.d.).
- Chemsrc. (2025, August 22). Adamantane-1-carboxylic acid | CAS#:828-51-3.
- Wikipedia. (2025, December 8). 1-Adamantanecarboxylic acid.
- NIST. (n.d.). Adamantane-1-carboxylic acid. NIST WebBook.
- ResearchGate. (2025, August 7).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
